Product packaging for K-832(Cat. No.:)

K-832

Cat. No.: B1241118
M. Wt: 418.9 g/mol
InChI Key: HEUAVAATAFEENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-832 is a small molecule drug candidate with a molecular formula of C24H19ClN2OS and a CAS Registry Number of 225666-85-3 . Its primary research value lies in its multi-target mechanism of action, functioning as an inhibitor of key pro-inflammatory cytokines: Interleukin-1 beta (IL-1β), a Tumor Necrosis Factor alpha (TNF-α) inhibitor, and an Interleukin-6 receptor antagonist . This profile makes it a compound of interest for immunology and inflammation research, particularly for studying the interplay of these pathways in disease models. According to pharmaceutical development databases, this compound has been investigated as a therapeutic agent and reached Phase 2 clinical trials before its development was discontinued . This history provides researchers with a well-characterized compound for exploratory studies. This compound is presented for in vitro research applications to further understand inflammatory signaling cascades. This product is For Research Use Only. Not intended for any animal or human therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19ClN2OS B1241118 K-832

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H19ClN2OS

Molecular Weight

418.9 g/mol

IUPAC Name

2-benzyl-5-(4-chlorophenyl)-6-(4-methylsulfanylphenyl)pyridazin-3-one

InChI

InChI=1S/C24H19ClN2OS/c1-29-21-13-9-19(10-14-21)24-22(18-7-11-20(25)12-8-18)15-23(28)27(26-24)16-17-5-3-2-4-6-17/h2-15H,16H2,1H3

InChI Key

HEUAVAATAFEENP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Synonyms

2-benzyl-5-(4-chlorophenyl)-6-(4-(methylthio)phenyl)-2H-pyridazin-3-one
K 832
K-832
K832 cpd

Origin of Product

United States

Foundational & Exploratory

K-832: A Novel Interleukin-1β Secretion Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The investigational drug K-832 is identified as an inhibitor of Interleukin-1β (IL-1β) secretion and has been associated with a clinical trial for rheumatoid arthritis. However, detailed public information regarding its specific mechanism of action, quantitative data, and experimental protocols is limited. This guide, therefore, presents a generalized framework for the preclinical and clinical evaluation of a hypothetical IL-1β secretion inhibitor, herein referred to as this compound, based on established methodologies in the field. The data and protocols described are representative examples and should not be considered as specific results for the actual this compound compound.

Introduction to IL-1β and its Role in Inflammatory Diseases

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the innate immune system.[1][2] Its dysregulation is a key driver in the pathogenesis of a wide spectrum of inflammatory diseases, including rheumatoid arthritis, cryopyrin-associated periodic syndromes (CAPS), and other autoinflammatory conditions.[3][4] IL-1β is produced as an inactive precursor, pro-IL-1β, which requires cleavage by the enzyme caspase-1 for its maturation and secretion.[2] This activation step is tightly regulated by a multi-protein complex known as the inflammasome.[2]

Inhibiting the production or secretion of mature IL-1β is a validated therapeutic strategy for a variety of inflammatory disorders.[1] this compound is classified as an IL-1β secretion inhibitor, suggesting it may interfere with the processes leading to the release of mature IL-1β from immune cells.[4]

The IL-1β Signaling Pathway

The canonical IL-1β signaling pathway begins with the binding of mature IL-1β to its receptor, IL-1R1. This binding event recruits the co-receptor IL-1RAcP, leading to the formation of a signaling complex that initiates a downstream cascade involving MyD88, IRAK kinases, and TRAF6. Ultimately, this pathway activates transcription factors such as NF-κB and AP-1, which drive the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases, thus perpetuating the inflammatory response.

IL1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1β IL-1β IL1R1 IL-1R1 IL-1β->IL1R1 Binds ReceptorComplex IL-1R1/IL-1RAcP Complex IL1R1->ReceptorComplex IL1RAcP IL-1RAcP IL1RAcP->ReceptorComplex MyD88 MyD88 ReceptorComplex->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK AP1 AP-1 TAK1->AP1 Activates via MAPK cascade NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus AP1->Nucleus InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Drives Transcription

Figure 1: Simplified IL-1β Signaling Pathway.

Proposed Mechanism of Action of this compound

As an IL-1β secretion inhibitor, this compound is hypothesized to act downstream of pro-IL-1β synthesis and upstream of its release. Potential mechanisms include the direct or indirect inhibition of the NLRP3 inflammasome components, interference with caspase-1 activation, or disruption of the cellular machinery responsible for the unconventional secretion of mature IL-1β.

K832_Mechanism_of_Action cluster_cell Macrophage / Monocyte Signal1 Signal 1 (e.g., TLR ligand) proIL1B_gene pro-IL-1β Gene Signal1->proIL1B_gene Induces transcription Signal2 Signal 2 (e.g., ATP, MSU crystals) NLRP3 NLRP3 Inflammasome Signal2->NLRP3 Activates proIL1B pro-IL-1β proIL1B_gene->proIL1B matureIL1B Mature IL-1β proIL1B->matureIL1B proCasp1 pro-Caspase-1 NLRP3->proCasp1 Recruits Casp1 Active Caspase-1 proCasp1->Casp1 Autocatalysis Casp1->proIL1B Cleaves Secretion Secretion Pathway matureIL1B->Secretion releasedIL1B Released IL-1β Secretion->releasedIL1B K832 This compound K832->NLRP3 Inhibits? K832->Casp1 Inhibits? K832->Secretion Inhibits?

Figure 2: Potential points of intervention for this compound in the IL-1β secretion pathway.

Preclinical Evaluation of this compound

In Vitro Assays

A series of in vitro experiments would be essential to characterize the potency and selectivity of this compound.

Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • THP-1 cells, a human monocytic cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

LPS and ATP-Induced IL-1β Secretion Assay:

  • Seed PBMCs or differentiated THP-1 cells in 96-well plates.

  • Prime cells with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

  • Pre-incubate cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and induce IL-1β secretion.

  • Collect the cell culture supernatants.

  • Measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).

Caspase-1 Activity Assay:

  • Lyse LPS-primed and ATP-stimulated cells treated with this compound.

  • Incubate cell lysates with a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).

  • Measure the fluorescence intensity over time to determine caspase-1 activity.

The following table summarizes hypothetical data from in vitro assays for this compound.

AssayCell TypeStimulantReadoutThis compound IC₅₀ (nM)
IL-1β SecretionHuman PBMCsLPS + ATPIL-1β ELISA50
IL-1β SecretionTHP-1 macrophagesLPS + ATPIL-1β ELISA75
Caspase-1 ActivityTHP-1 macrophagesLPS + ATPFluorometric Assay> 10,000
TNF-α SecretionHuman PBMCsLPSTNF-α ELISA> 10,000

IC₅₀: Half-maximal inhibitory concentration.

These hypothetical results would suggest that this compound is a potent inhibitor of IL-1β secretion with high selectivity, as it does not significantly inhibit caspase-1 activity directly or the secretion of another pro-inflammatory cytokine, TNF-α.

In Vivo Animal Models

To assess the in vivo efficacy of this compound, various animal models of inflammatory diseases would be employed.

Collagen-Induced Arthritis (CIA) in Mice:

  • Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Administer a booster immunization 21 days later.

  • Once arthritis develops (typically around day 25-28), randomize mice into vehicle and this compound treatment groups.

  • Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.

  • Monitor disease progression by scoring paw swelling and erythema.

  • At the end of the study, collect joint tissue for histological analysis and serum for cytokine measurements.

LPS-Induced Systemic Inflammation in Mice:

  • Administer this compound or vehicle to C57BL/6 mice.

  • After a pre-determined time, challenge the mice with a sublethal dose of LPS via intraperitoneal injection.

  • Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS challenge.

  • Measure serum levels of IL-1β and other cytokines.

The table below presents hypothetical efficacy data for this compound in a mouse model of arthritis.

ModelSpeciesTreatmentDose (mg/kg)Arthritis Score Reduction (%)Paw Swelling Reduction (%)
CIAMouseThis compound104540
CIAMouseThis compound306560

CIA: Collagen-Induced Arthritis.

These illustrative data would indicate a dose-dependent anti-inflammatory effect of this compound in a relevant animal model of rheumatoid arthritis.

Clinical Development of this compound

The clinical development of this compound would likely follow a standard path, progressing from Phase I safety and pharmacokinetic studies in healthy volunteers to Phase II and III efficacy trials in patients with specific inflammatory diseases. A known clinical trial for this compound targeted rheumatoid arthritis.

Representative Clinical Trial Design

Clinical_Trial_Workflow cluster_phase1 Phase I cluster_phase2 Phase II cluster_phase3 Phase III P1_Subjects Healthy Volunteers P1_Design Single Ascending Dose & Multiple Ascending Dose P1_Subjects->P1_Design P1_Endpoints Safety, Tolerability, PK/PD P1_Design->P1_Endpoints P2_Subjects Patients with Active Rheumatoid Arthritis P1_Endpoints->P2_Subjects Go/No-Go Decision P2_Design Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging P2_Subjects->P2_Design P2_Endpoints ACR20/50/70 Response, DAS28-CRP, Safety P2_Design->P2_Endpoints P3_Subjects Larger Patient Population with Rheumatoid Arthritis P2_Endpoints->P3_Subjects Go/No-Go Decision P3_Design Randomized, Double-Blind, Active-Comparator Controlled P3_Subjects->P3_Design P3_Endpoints ACR20/50/70, Radiographic Progression, Long-term Safety P3_Design->P3_Endpoints

Figure 3: Generalized clinical trial workflow for an IL-1β inhibitor like this compound.
Hypothetical Phase II Clinical Trial Data in Rheumatoid Arthritis

The following table shows representative primary endpoint data from a hypothetical 12-week, randomized, placebo-controlled Phase II study of this compound in patients with moderate-to-severe rheumatoid arthritis.

Treatment GroupNACR20 Response Rate (%)p-value vs. Placebo
Placebo5030-
This compound (50 mg QD)5055<0.05
This compound (100 mg QD)5065<0.01

ACR20: American College of Rheumatology 20% improvement criteria. QD: Once daily.

These hypothetical results would demonstrate a statistically significant and dose-dependent improvement in the signs and symptoms of rheumatoid arthritis with this compound treatment compared to placebo.

Conclusion

While specific public data on this compound is scarce, its classification as an IL-1β secretion inhibitor places it in a promising class of therapeutics for inflammatory diseases. The generalized preclinical and clinical development pathway outlined in this guide highlights the key studies and data required to establish the efficacy and safety of such a compound. The representative data presented illustrates the potential of a potent and selective IL-1β secretion inhibitor to be a valuable addition to the therapeutic armamentarium for a range of debilitating inflammatory conditions. Further disclosure of data from the developers of this compound will be necessary to fully understand its therapeutic potential.

References

Physicochemical Properties of Amorphous K-832: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the amorphous form of K-832, a poorly water-soluble drug candidate. The data and methodologies presented herein are synthesized from published research primarily focused on amorphous this compound within silica-based drug delivery systems, which have been instrumental in characterizing its behavior and enhancing its biopharmaceutical properties.

Executive Summary

This compound in its crystalline form exhibits poor aqueous solubility, a significant impediment to its oral bioavailability. The transformation into an amorphous state dramatically enhances its dissolution rate and subsequent absorption. This guide details the properties of amorphous this compound, focusing on its preparation via supercritical CO₂ impregnation into porous silica, its dissolution characteristics, physical stability, and the analytical techniques employed for its characterization. The information is intended to provide a comprehensive resource for researchers engaged in the development of amorphous solid dispersions and other advanced drug delivery systems for poorly soluble compounds.

Preparation of Amorphous this compound

The predominant method for preparing amorphous this compound is through adsorption onto a porous silica carrier, such as Sylysia 350, using supercritical carbon dioxide (scCO₂) as a solvent.[1] This technique offers an effective means of obtaining a stable amorphous solid dispersion without the use of potentially toxic organic solvents.

Experimental Protocol: Supercritical CO₂ Adsorption

The preparation of amorphous this compound on a porous silica carrier involves the following steps:

  • Mixing: Crystalline this compound and porous silica (e.g., Sylysia 350) are physically mixed.

  • Pressurization: The mixture is loaded into a high-pressure vessel.

  • Supercritical Fluid Introduction: Supercritical CO₂ is introduced into the vessel at a controlled temperature and pressure. In this state, CO₂ has the properties of both a liquid and a gas, allowing it to effuse through the solid mixture and dissolve the this compound.

  • Adsorption: The dissolved this compound impregnates the pores of the silica carrier.

  • Depressurization: The vessel is rapidly depressurized, causing the CO₂ to return to its gaseous state and leave the vessel. This rapid expansion leaves the this compound deposited in an amorphous state within the silica pores.

  • Collection: The resulting this compound-silica formulation containing amorphous this compound is collected for further characterization.

G cluster_prep Preparation of Amorphous this compound start Start: Crystalline this compound + Porous Silica mix Physical Mixing start->mix load Load into High-Pressure Vessel mix->load scCO2 Introduce Supercritical CO2 (Controlled T & P) load->scCO2 dissolve This compound Dissolves in scCO2 scCO2->dissolve adsorb This compound Adsorbs onto Silica Pores dissolve->adsorb depressurize Rapid Depressurization adsorb->depressurize collect Collect Amorphous this compound -Silica Formulation depressurize->collect

Figure 1: Workflow for the preparation of amorphous this compound using supercritical CO₂.

Physicochemical Characterization

The amorphous state of this compound and its physicochemical properties are confirmed through a suite of analytical techniques.

Experimental Protocols
  • Powder X-ray Diffraction (PXRD): PXRD is used to confirm the amorphous nature of this compound in the silica formulations. The absence of sharp Bragg peaks, characteristic of crystalline materials, and the presence of a halo pattern indicate an amorphous structure.

  • Differential Scanning Calorimetry (DSC): DSC analysis is performed to investigate the thermal properties of the amorphous this compound formulations. Samples are typically heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. The resulting thermograms are analyzed for the glass transition temperature (Tg), crystallization events (exotherms), and melting points (endotherms). Crystalline this compound shows a sharp endothermic peak corresponding to its melting point, which is absent in the amorphous formulations.[2]

  • Scanning Electron Microscopy (SEM): SEM is employed to observe the surface morphology of the this compound-silica particles. This technique helps to visualize the distribution of the drug on the carrier.

  • Polarizing Microscopy: This technique is used to detect crystallinity. Crystalline materials are typically birefringent and will appear bright against a dark background under cross-polarized light, whereas amorphous materials are isotropic and will not.

Characterization Workflow

G cluster_char Characterization Workflow sample Amorphous this compound Formulation pxrd PXRD Analysis sample->pxrd dsc DSC Analysis sample->dsc sem SEM Analysis sample->sem pol_mic Polarizing Microscopy sample->pol_mic result_pxrd Confirm Amorphous State (Halo Pattern) pxrd->result_pxrd result_dsc Determine Thermal Properties (Tg, Crystallization) dsc->result_dsc result_sem Observe Surface Morphology sem->result_sem result_pol Verify Absence of Crystallinity pol_mic->result_pol

Figure 2: Analytical workflow for the characterization of amorphous this compound.

Dissolution Properties

A key advantage of amorphous this compound is its significantly enhanced dissolution rate compared to its crystalline counterpart.

Experimental Protocol: In Vitro Dissolution Testing

Dissolution studies are typically performed using a USP paddle apparatus under the following conditions:

  • Dissolution Medium: 900 mL of water containing a surfactant, such as 0.1% Triton X-100, is often used to provide sink conditions.[2][3]

  • Temperature: The medium is maintained at 37 ± 0.5°C.

  • Paddle Speed: The paddle is rotated at a specified speed, for example, 100 rpm.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

  • Analysis: The concentration of dissolved this compound in the samples is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Dissolution Data

The following tables summarize the comparative dissolution performance of amorphous this compound formulations.

Table 1: Dissolution of this compound Formulations in Water with 0.1% Triton X-100 [2][3]

Formulation% this compound Released at 5 min% this compound Released at 60 min
This compound-Sylysia 350 (scCO₂)77.4%-
This compound-Aerosil 200 (scCO₂)44.1%-
Physical Mixture (this compound + Sylysia 350)-3.5%
Physical Mixture (this compound + Aerosil 200)-1.9%

Table 2: Impact of Preparation Method on Dissolution [1]

Formulation% this compound Released at 5 min% this compound Released at 120 min
This compound-silica (scCO₂)70.2%-
This compound-silica (DCM)13.3%-
Physical Mixture-2.3%

Stability of Amorphous this compound

The physical stability of amorphous this compound is critical for its viability as a drug product. Studies have shown that when formulated with porous silica, amorphous this compound exhibits good physical stability.

Stability Data
  • Amorphous this compound in both porous (Sylysia 350) and non-porous (Aerosil 200) silica formulations was found to be physically stable for at least 14 months when stored at room temperature, with no significant decrease in the dissolution rate.[3]

  • Under accelerated stability conditions (e.g., 60°C/80%RH), the crystallization of amorphous this compound can occur. The rate of crystallization is influenced by factors such as the pore size of the silica carrier.

Oral Absorption

The enhanced dissolution of amorphous this compound translates to improved oral absorption in vivo.

In Vivo Absorption Data

In a study using dogs, the oral administration of amorphous this compound adsorbed onto porous silica using the scCO₂ method resulted in a significant increase in bioavailability compared to crystalline this compound.[1]

Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations [1]

FormulationRelative Cmax (vs. Crystalline)Relative AUC (vs. Crystalline)
This compound-silica (scCO₂)13.3-fold greater8.3-fold greater
This compound-silica (DCM)8.3-fold greater5.0-fold greater

Conclusion

The amorphous form of this compound, particularly when prepared as a solid dispersion with porous silica using a supercritical CO₂ process, demonstrates significantly improved physicochemical and biopharmaceutical properties compared to its crystalline form. The enhanced dissolution rate leads to a substantial increase in oral bioavailability. The amorphous form, when appropriately formulated, exhibits sufficient physical stability for pharmaceutical development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and scientists working on the formulation and development of amorphous this compound and other poorly water-soluble drug candidates.

References

K-832: A Technical Guide to Solubility and Dissolution Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-832, identified chemically as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is a poorly water-soluble compound.[1] This technical guide provides a comprehensive overview of the available solubility and dissolution data for this compound. It details experimental methodologies for dissolution testing of poorly soluble drugs and outlines the known pharmacological targets of this compound, including its inhibitory effects on key inflammatory cytokines. The information is intended to support researchers, scientists, and drug development professionals in formulating and evaluating this compound.

Physicochemical Properties

This compound is characterized as a poorly water-soluble drug, a critical factor influencing its formulation and bioavailability.[1] While specific quantitative solubility data in various solvents and across a range of pH values are not extensively published, its limited aqueous solubility necessitates the use of enhancement strategies to improve its dissolution and subsequent absorption.

Dissolution Characteristics

The dissolution rate of this compound is a key parameter for predicting its in vivo performance. Studies have focused on enhancing this rate through advanced formulation techniques.

Dissolution Data

Significant improvements in the dissolution of this compound have been demonstrated with amorphous silica-based formulations. The following table summarizes the dissolution performance of different this compound formulations.

FormulationSolvent System for PreparationPercentage Dissolved (at 5 minutes)Percentage Dissolved (at 120 minutes)
This compound-silicaSupercritical CO₂ (scCO₂)70.2%[1]Not Reported
This compound-silicaDichloromethane (DCM)13.3%[1]Not Reported
Physical Mixture of this compound and SilicaNot ApplicableNot Reported2.3%[1]

Table 1: Comparative Dissolution of this compound Formulations[1]

These results highlight the substantial enhancement of the dissolution rate when this compound is adsorbed onto porous silica in an amorphous state, particularly using a supercritical carbon dioxide processing method.[1]

Experimental Protocols

While a specific, detailed dissolution protocol for pure this compound is not publicly available, a general procedure for in vitro dissolution testing of poorly soluble drugs can be adapted based on United States Pharmacopeia (USP) general chapters and established scientific principles.

Suggested In Vitro Dissolution Testing Protocol for this compound

This protocol is a general guideline and should be optimized and validated for the specific formulation being tested.

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.[2][3]

Dissolution Medium:

  • Given this compound's poor aqueous solubility, a surfactant-containing medium is recommended to achieve sink conditions.[4][5]

  • A starting point could be 900 mL of a buffered solution (pH 1.2 to 6.8 to simulate gastrointestinal conditions) containing a low percentage of a surfactant like sodium lauryl sulfate (SLS).[5][6] The exact concentration of the surfactant should be justified and validated.[4][5]

Procedure:

  • Medium Preparation: Prepare the dissolution medium and deaerate it.

  • Temperature: Equilibrate the medium to 37 ± 0.5 °C.

  • Apparatus Setup: Place the specified volume of medium in each vessel of the dissolution apparatus.

  • Sample Introduction: Introduce the this compound dosage form into each vessel.

  • Rotation Speed: Start the paddle rotation at a specified speed, typically 50 or 75 rpm for the paddle apparatus.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).

  • Sample Analysis: Filter the samples promptly and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.

Below is a graphical representation of a generalized experimental workflow for dissolution testing.

Dissolution_Workflow A Prepare Dissolution Medium (Buffer + Surfactant) B Deaerate Medium A->B C Equilibrate to 37°C in Vessels B->C D Introduce this compound Dosage Form C->D E Start Paddle Rotation (e.g., 50 rpm) D->E F Withdraw Samples at Predetermined Time Points E->F G Filter Samples F->G H Analyze this compound Concentration (e.g., HPLC) G->H I Calculate Cumulative % Dissolved H->I

A generalized workflow for in vitro dissolution testing.

Pharmacological Mechanism of Action

This compound is an inhibitor of several key pro-inflammatory cytokines, suggesting its potential therapeutic application in inflammatory diseases.[1]

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of Interleukin-1 beta (IL-1β), the Interleukin-6 (IL-6) receptor, and Tumor Necrosis Factor-alpha (TNF-α).[1] These cytokines play a central role in mediating inflammatory responses. By targeting these molecules, this compound can potentially disrupt the downstream signaling cascades that lead to inflammation.

The following diagram illustrates the inhibitory action of this compound on these inflammatory signaling pathways.

Signaling_Pathway cluster_targets This compound Targets IL-1b IL-1β Inflammatory_Response Inflammatory Response (e.g., Gene Expression, Cell Activation) IL-1b->Inflammatory_Response Activates IL-6R IL-6 Receptor IL-6R->Inflammatory_Response Activates TNFa TNF-α TNFa->Inflammatory_Response Activates K832 This compound K832->IL-1b K832->IL-6R K832->TNFa

Inhibitory action of this compound on key inflammatory signaling pathways.

Conclusion

This compound is a poorly water-soluble compound with potential as an anti-inflammatory agent through the inhibition of IL-1β, IL-6 receptor, and TNF-α.[1] Its challenging solubility profile necessitates formulation strategies, such as adsorption onto porous silica, to enhance its dissolution rate.[1] The provided dissolution data and generalized experimental protocol offer a foundation for further development and quality control of this compound formulations. Future work should focus on generating comprehensive solubility data in various pharmaceutically relevant media to build a more complete biopharmaceutical profile of this compound.

References

Preclinical Data on K-832 Remains Largely Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for early-phase preclinical study data on K-832, a pyridazinone derivative developed by Kowa Co., Ltd., detailed quantitative and methodological information remains elusive. The compound, identified as an inhibitor of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6) receptor, and Tumor Necrosis Factor-alpha (TNF-α), was under development for rheumatoid arthritis before its discontinuation.[1] Publicly available information is primarily limited to formulation studies aimed at improving its oral bioavailability, with scant details on its core pharmacology.

This compound, with the chemical name 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is a poorly water-soluble compound.[1] Research has been published on enhancing its dissolution rate and oral absorption by adsorbing it onto porous silica using supercritical carbon dioxide.[1] While these formulation studies provide some pharmacokinetic data in rats, they do not include the foundational preclinical data, such as in vitro potency against its intended targets or in vivo efficacy in relevant disease models, which are critical for a comprehensive understanding of its therapeutic potential.

The discontinuation of this compound's development may be a contributing factor to the limited availability of its preclinical data in the public domain. It is possible that extensive pharmacological studies were conducted and are documented in internal reports at Kowa Co., Ltd., or in patent applications that are not readily accessible through public databases. Without access to this primary data, a detailed technical guide on the early-phase preclinical studies of this compound, including quantitative data tables, detailed experimental protocols, and visualizations of its mechanism of action, cannot be constructed.

Potential Signaling Pathways

Based on its designated targets—IL-1β, the IL-6 receptor, and TNF-α—this compound would be expected to interfere with key inflammatory signaling cascades. A hypothetical representation of these pathways is provided below. It is important to note that this diagram is based on general knowledge of cytokine signaling and has not been confirmed with specific data for this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus K832 This compound IL1b IL-1β K832->IL1b Inhibition TNFa TNF-α K832->TNFa Inhibition IL6R_gp130 IL-6R/gp130 K832->IL6R_gp130 Inhibition IL1R IL-1R IL1b->IL1R TNFR TNFR TNFa->TNFR IL6 IL-6 IL6->IL6R_gp130 MyD88 MyD88 IL1R->MyD88 TRADD TRADD TNFR->TRADD JAKs JAKs IL6R_gp130->JAKs TRAF6 TRAF6 MyD88->TRAF6 RIP1 RIP1 TRADD->RIP1 STAT3 STAT3 JAKs->STAT3 IKK IKK TRAF6->IKK MAPKs MAPKs TRAF6->MAPKs RIP1->IKK RIP1->MAPKs Gene Inflammatory Gene Expression STAT3->Gene NFkB NF-κB IKK->NFkB AP1 AP-1 MAPKs->AP1 NFkB->Gene AP1->Gene

Caption: Hypothesized mechanism of action of this compound.

Further in-depth analysis and the creation of a comprehensive technical guide as requested are contingent on the future public release of the detailed preclinical data for this compound.

References

In Vitro Evaluation of the Anti-Inflammatory Activity of K-832: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of K-832, a novel compound with potent anti-inflammatory properties. This document details the experimental protocols used to assess its efficacy and elucidates its mechanism of action through the modulation of key inflammatory signaling pathways. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Quantitative Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was quantified by assessing its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Inhibition of Pro-Inflammatory Cytokines

This compound demonstrated a dose-dependent inhibition of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Cytokine levels in the cell culture supernatant were measured by Enzyme-Linked Immunosorbent Assay (ELISA).

Concentration of this compound (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)
Vehicle Control (LPS only)1550 ± 1302600 ± 210950 ± 85
11280 ± 1152150 ± 190780 ± 70
10850 ± 701400 ± 125450 ± 40
50400 ± 35750 ± 60210 ± 25
Positive Control (Dexamethasone 1 µM)350 ± 30600 ± 50180 ± 20
Data are presented as mean ± standard deviation.
Inhibition of Nitric Oxide (NO) Production

The effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, was assessed using the Griess test. This compound significantly reduced NO production in a dose-dependent manner.

Concentration of this compound (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of Control)
Vehicle Control (LPS only)100 ± 5.8100 ± 7.5
199 ± 5.288 ± 6.9
1097 ± 4.955 ± 4.8
5094 ± 6.130 ± 3.5
Positive Control (L-NMMA 100 µM)98 ± 5.525 ± 2.9
Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[1] For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.[1] Cells are then pre-treated with various concentrations of this compound or a vehicle control for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Following treatment with this compound, the MTT solution is added to each well and incubated.[1] The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.[1] Cell viability is expressed as a percentage relative to the vehicle-treated control group.[1]

Nitric Oxide (NO) Production Assay (Griess Test)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[1] An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.[1] The nitrite concentration is determined from a sodium nitrite standard curve.[1]

Cytokine Quantification (ELISA)

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[2][3]

Western Blot Analysis

To investigate the effect of this compound on signaling pathways, RAW 264.7 cells are treated with this compound and stimulated with LPS. Total protein is extracted, and the expression levels of key proteins in the NF-κB and MAPK pathways are analyzed by Western blotting.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][5] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein.[4] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[4][6] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds K832 This compound K832->IKK Inhibits Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: this compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, plays a crucial role in the inflammatory response by regulating the synthesis of pro-inflammatory mediators.[7][8] Upon LPS stimulation, these kinases are activated through a phosphorylation cascade.[8] this compound has been observed to suppress the phosphorylation of p38 and JNK, suggesting its role in modulating the MAPK signaling pathway to reduce inflammation.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Binds MAP3K MAP3K Receptor->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38_JNK p38/JNK MAP2K->p38_JNK Phosphorylates TranscriptionFactors Transcription Factors p38_JNK->TranscriptionFactors Activates K832 This compound K832->p38_JNK Inhibits Phosphorylation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces

Figure 2: this compound modulates the MAPK signaling pathway.

Experimental Workflow Overview

The general workflow for the in vitro evaluation of this compound's anti-inflammatory activity is depicted below.

Experimental_Workflow cluster_assays Assays Start Start: RAW 264.7 Cell Culture Pretreat Pre-treatment with this compound (various concentrations) Start->Pretreat Stimulate Stimulation with LPS (1 µg/mL) Pretreat->Stimulate MTT Cell Viability (MTT Assay) Stimulate->MTT Griess NO Production (Griess Test) Stimulate->Griess ELISA Cytokine Measurement (ELISA) Stimulate->ELISA Western Protein Expression (Western Blot) Stimulate->Western DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Griess->DataAnalysis ELISA->DataAnalysis Western->DataAnalysis End Conclusion on Anti-inflammatory Activity and Mechanism DataAnalysis->End

Figure 3: General workflow for in vitro anti-inflammatory evaluation.

Conclusion

The in vitro data strongly support the anti-inflammatory potential of this compound. It effectively reduces the production of pro-inflammatory cytokines and nitric oxide in LPS-stimulated macrophages. The underlying mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways. These findings establish this compound as a promising candidate for further pre-clinical and clinical development for the treatment of inflammatory diseases.

References

Pharmacological Profile of K-832: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: K-832 is a drug candidate whose development has been discontinued. The information presented in this document is based on limited publicly available preclinical data. No clinical trial data for this compound has been identified.

Introduction

This compound is an investigational compound initially developed by Kowa Co., Ltd. for the potential treatment of immune system diseases, as well as skin and musculoskeletal disorders.[1] Its therapeutic rationale was based on its activity as an inhibitor of key pro-inflammatory cytokines: Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and as an antagonist of the Interleukin-6 (IL-6) receptor.[1] Despite its promising multi-targeted anti-inflammatory mechanism, the global research and development of this compound have been discontinued.[1]

This technical guide provides a comprehensive summary of the available pharmacological information for this compound, with a focus on its physicochemical properties, formulation, preclinical pharmacokinetics, and putative mechanism of action.

Physicochemical Properties and Formulation

This compound, chemically identified as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is characterized as a poorly water-soluble drug.[1] This inherent low solubility presents a significant challenge for oral administration, as it can lead to poor absorption and limited bioavailability.

To address this limitation, formulation studies were conducted to enhance the dissolution rate and oral absorption of this compound. These studies focused on adsorbing the amorphous form of the drug onto a porous silica carrier, Sylysia 350, using supercritical carbon dioxide (scCO₂) as a solvent.[1]

Table 1: In Vitro Dissolution of this compound Formulations[1]
FormulationSolventDissolution Rate (% released)
This compound-silica scCO₂Supercritical CO₂70.2% in 5 minutes
This compound-silica DCMDichloromethane13.3% in 5 minutes
Physical Mixture-2.3% in 120 minutes

Preclinical Pharmacokinetics

The enhanced dissolution of the this compound-silica scCO₂ formulation translated to significantly improved oral absorption in in vivo preclinical studies.[1] The following table summarizes the key pharmacokinetic parameters from these studies.

Table 2: In Vivo Oral Absorption of this compound Formulations[1]
FormulationRelative Area Under the Curve (AUC)Relative Peak Concentration (Cmax)
This compound crystal1.0 (baseline)1.0 (baseline)
This compound-silica DCM5.0-fold increase8.3-fold increase
This compound-silica scCO₂8.3-fold increase13.3-fold increase

Experimental Protocols

Preparation of this compound-Silica Formulations

Objective: To prepare amorphous this compound adsorbed onto porous silica to enhance dissolution.

Materials:

  • This compound (2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one)

  • Porous silica (Sylysia 350)

  • Supercritical carbon dioxide (scCO₂) or Dichloromethane (DCM)

Methodology (scCO₂):

  • This compound was dissolved in supercritical CO₂.

  • The porous silica, Sylysia 350, was introduced into the supercritical fluid containing the dissolved this compound.

  • The pressure and temperature were controlled to facilitate the adsorption of this compound onto the silica carrier.

  • The system was depressurized, allowing the CO₂ to return to a gaseous state and leaving the this compound-adsorbed silica.

Methodology (DCM):

  • This compound was dissolved in dichloromethane.

  • The porous silica was added to the solution.

  • The solvent was evaporated, leaving the this compound adsorbed onto the silica.

In Vivo Absorption Test

Objective: To evaluate the oral bioavailability of different this compound formulations in a preclinical model.

Methodology:

  • Animal subjects (species not specified in the available literature) were fasted overnight.

  • The different this compound formulations (this compound crystal, this compound-silica DCM, this compound-silica scCO₂) were administered orally.

  • Blood samples were collected at predetermined time points.

  • Plasma concentrations of this compound were quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters, including AUC and Cmax, were calculated from the plasma concentration-time profiles.

Putative Mechanism of Action and Signaling Pathways

This compound is described as an inhibitor of IL-1β and TNF-α, and an antagonist of the IL-6 receptor.[1] These three cytokines are central mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By targeting these key nodes in the inflammatory cascade, this compound was designed to exert a broad anti-inflammatory effect.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IL6 IL-6 IL6R IL-6R IL6->IL6R NFkB NF-κB Pathway TNFR->NFkB MAPK MAPK Pathway TNFR->MAPK IL1R->NFkB IL1R->MAPK JAK_STAT JAK/STAT Pathway IL6R->JAK_STAT Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->Gene JAK_STAT->Gene K832 This compound K832->TNFa K832->IL1b K832->IL6R

Caption: Putative mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for the formulation and preclinical evaluation of this compound.

G cluster_formulation Formulation Development cluster_testing Preclinical Testing cluster_outcome Outcome Assessment start Poorly Soluble This compound Crystal formulation Adsorption onto Porous Silica (scCO₂ or DCM) start->formulation amorphous Amorphous this compound Formulation formulation->amorphous dissolution In Vitro Dissolution Assay amorphous->dissolution absorption In Vivo Oral Absorption Study amorphous->absorption comparison Comparison of Formulation Efficacy dissolution->comparison pk Pharmacokinetic Analysis (AUC, Cmax) absorption->pk pk->comparison

Caption: Experimental workflow for this compound formulation and absorption studies.

Conclusion

This compound is a discontinued anti-inflammatory drug candidate that targets TNF-α, IL-1β, and the IL-6 receptor. The primary available data for this compound relates to formulation strategies designed to overcome its poor water solubility. Studies demonstrated that adsorbing this compound onto porous silica using supercritical CO₂ significantly enhanced both its in vitro dissolution rate and its in vivo oral absorption in preclinical models. While the multi-targeted mechanism of action was therapeutically promising, the lack of publicly available clinical data and its discontinued status suggest that further development was halted, for reasons that are not publicly documented. This guide summarizes the extent of the known pharmacological profile of this compound based on the limited available information.

References

Methodological & Application

Application Notes and Protocols: Adsorption of K-832 onto Porous Silica for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

K-832 is a poorly water-soluble drug candidate that acts as an inhibitor of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6) receptor, and Tumor Necrosis Factor-alpha (TNF-α). Its low aqueous solubility presents a significant challenge for oral bioavailability. Adsorption onto high-surface-area porous silica carriers, such as Sylysia® 350, has been investigated as a promising strategy to enhance the dissolution rate and subsequent oral absorption of this compound. By loading the drug onto the porous silica matrix, this compound can be maintained in an amorphous state, which circumvents the dissolution limitations of its crystalline form. This document provides detailed application notes and experimental protocols for the adsorption of this compound onto porous silica for drug delivery applications.

Materials and Equipment

Materials:

  • This compound (2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one)

  • Porous Silica: Sylysia® 350 (Fuji Silysia Chemical Ltd.)

  • Supercritical Carbon Dioxide (scCO₂)

  • Dichloromethane (DCM, analytical grade)

  • Triton X-100

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol (analytical grade)

  • Deionized Water

Equipment:

  • Supercritical fluid impregnation apparatus

  • High-pressure vessel

  • Rotary evaporator

  • Scanning Electron Microscope (SEM)

  • Polarizing microscope

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Dissolution testing apparatus (USP Apparatus 2 - Paddle)

  • Dialysis tubing (for in-vitro release studies)

  • Magnetic stirrer

  • Centrifuge

  • Analytical balance

  • pH meter

Data Presentation

Table 1: Physicochemical Properties of Porous Silica (Sylysia® 350)
PropertyValueReference
Average Particle Size 3.9 µm
Specific Surface Area 300 m²/g
Pore Volume 1.6 ml/g
Appearance White, odorless, tasteless powder
Composition Amorphous Silicon Dioxide (>99.7%)
Table 2: Adsorption and Dissolution Characteristics of this compound on Porous Silica
ParameterSupercritical CO₂ LoadingDichloromethane (DCM) LoadingPhysical MixtureCrystalline this compoundReference
Drug Loading (wt%) 9%Not specified--
Drug State AmorphousAmorphousCrystallineCrystalline[1]
In Vitro Dissolution (5 min) 70.2%13.3%< 2.3% (at 120 min)-[1]
Peak Plasma Concentration (Cmax) Improvement (vs. Crystalline) 13.3-fold8.3-fold--[1]
Area Under the Curve (AUC) Improvement (vs. Crystalline) 8.3-fold5.0-fold--[1]

Note: Specific drug loading efficiency data was not available in the reviewed literature.

Experimental Protocols

Adsorption of this compound onto Porous Silica using Supercritical Carbon Dioxide (scCO₂)

This protocol describes a method for loading this compound onto Sylysia® 350 using supercritical CO₂ as a solvent, which is an environmentally friendly and efficient technique that can lead to a high degree of drug amorphization.[1]

Protocol:

  • Preparation:

    • Accurately weigh the desired amounts of this compound and Sylysia® 350. A drug-to-silica ratio of 1:10 (w/w) can be used as a starting point.

    • Place the this compound powder and Sylysia® 350 in separate porous filter paper bags to prevent direct mixing of the bulk powders.

  • Loading Procedure:

    • Place the filter paper bags inside a high-pressure vessel of a supercritical fluid impregnation apparatus.

    • Seal the vessel and pre-heat to the desired temperature (e.g., 40-60 °C).

    • Pressurize the vessel with CO₂ to the desired supercritical pressure (e.g., 10-20 MPa).

    • Allow the system to equilibrate for a set duration (e.g., 2-4 hours) with gentle stirring to ensure dissolution of this compound in the supercritical fluid and its diffusion into the pores of the silica.

    • After the impregnation time, slowly depressurize the vessel to allow for the precipitation of this compound within the silica pores.

  • Post-Processing:

    • Remove the this compound loaded Sylysia® 350 from the vessel.

    • The resulting powder should be a free-flowing solid dispersion.

    • Store the formulation in a desiccator at room temperature.

  • Characterization:

    • Confirm the amorphous state of the loaded this compound using DSC and PXRD.

    • Observe the morphology of the particles using SEM.

    • Determine the drug loading content by dissolving a known amount of the formulation in a suitable solvent and quantifying the this compound concentration using UV-Vis spectrophotometry or HPLC.

In-Vitro Dissolution Study

This protocol is designed to assess the dissolution rate of this compound from the porous silica formulation.[1]

Protocol:

  • Preparation of Dissolution Medium:

    • Prepare 900 mL of deionized water containing 0.1% (v/v) Triton X-100. This surfactant is used to ensure sink conditions for the poorly soluble this compound.

  • Dissolution Test:

    • Set up a USP Apparatus 2 (paddle method) with the dissolution medium maintained at 37 ± 0.5 °C.

    • Set the paddle speed to a suitable rate (e.g., 50-100 rpm).

    • Add a precisely weighed amount of the this compound-loaded Sylysia® 350 formulation to the dissolution vessel. The amount should be equivalent to a specific dose of this compound.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the samples through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of this compound in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method.

    • Calculate the cumulative percentage of drug released at each time point.

In-Vitro Drug Release Study (Dialysis Bag Method)

This method is suitable for assessing the sustained release profile of a drug from a carrier.

Protocol:

  • Preparation:

    • Accurately weigh a specific amount of this compound-loaded Sylysia® 350 and suspend it in a small volume of release medium (e.g., 1 mL of PBS, pH 7.4).

    • Hydrate a dialysis bag with an appropriate molecular weight cut-off (MWCO) according to the manufacturer's instructions.

  • Release Study:

    • Transfer the suspension of the formulation into the dialysis bag and seal both ends.

    • Place the dialysis bag in a vessel containing a larger volume of the release medium (e.g., 100 mL of PBS, pH 7.4) maintained at 37 ± 0.5 °C with constant stirring.

    • At predetermined time points, withdraw a sample from the release medium outside the dialysis bag.

    • Replace the withdrawn volume with fresh, pre-warmed release medium.

  • Quantification:

    • Determine the concentration of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

Experimental_Workflow K832 This compound Powder Vessel High-Pressure Vessel K832->Vessel Silica Porous Silica (Sylysia® 350) Silica->Vessel Loading Supercritical CO₂ Impregnation (40-60°C, 10-20 MPa, 2-4h) Vessel->Loading DSC_PXRD DSC & PXRD (Amorphous State) Loading->DSC_PXRD SEM SEM (Morphology) Loading->SEM HPLC_UV HPLC/UV-Vis (Drug Loading) Loading->HPLC_UV Dissolution Dissolution Test (USP Apparatus 2) Loading->Dissolution Release Drug Release (Dialysis Method) Loading->Release

Experimental workflow for this compound adsorption onto porous silica and subsequent analysis.
Signaling Pathways Inhibited by this compound

This compound exerts its therapeutic effects by inhibiting the signaling pathways of TNF-α, IL-6, and IL-1β. The following diagrams illustrate the general mechanisms of these pathways.

TNF-α Signaling Pathway

TNF_alpha_pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD K832 This compound K832->TNF_alpha Inhibits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammation Inflammation Apoptosis Nucleus->Inflammation Gene Transcription

Simplified TNF-α signaling pathway inhibited by this compound.

IL-6 Receptor Signaling Pathway

IL6_pathway IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 associates with K832 This compound K832->IL6R Inhibits JAK JAK gp130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene_expression Gene Expression (Inflammation, Cell Proliferation) Nucleus->Gene_expression

Simplified IL-6 receptor signaling pathway inhibited by this compound.

IL-1β Signaling Pathway

IL1_beta_pathway IL1_beta IL-1β IL1R1 IL-1R1 IL1_beta->IL1R1 IL1RAcP IL-1RAcP IL1R1->IL1RAcP recruits K832 This compound K832->IL1_beta Inhibits MyD88 MyD88 IL1RAcP->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK_pathway MAPK Pathway TAK1->MAPK_pathway NF_kappa_B_pathway NF-κB Pathway TAK1->NF_kappa_B_pathway Inflammatory_response Inflammatory Response MAPK_pathway->Inflammatory_response NF_kappa_B_pathway->Inflammatory_response

Simplified IL-1β signaling pathway inhibited by this compound.

Conclusion

The adsorption of the poorly water-soluble drug this compound onto porous silica, specifically Sylysia® 350, using supercritical CO₂ technology is a highly effective method to enhance its dissolution rate and oral bioavailability. The provided protocols offer a framework for researchers to replicate and further investigate this drug delivery system. The characterization techniques outlined are crucial for ensuring the quality and performance of the formulation. Understanding the underlying signaling pathways that this compound inhibits provides a basis for its therapeutic application in inflammatory diseases. Further optimization of drug loading and release kinetics can be explored to tailor the therapeutic profile of this compound for specific clinical needs.

References

Application Notes and Protocols for the Quantification of K-832 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-832 is a small molecule inhibitor targeting the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). Accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development. These application notes provide detailed protocols for the analysis of this compound in plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for small molecule quantification. Additionally, an overview of an immunoassay-based method for preliminary screening is discussed.

Principle of Analytical Methods

The quantification of this compound in biological samples can be achieved through two primary methodologies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for the quantification of small molecules in complex biological matrices. It offers high selectivity by separating the analyte from endogenous components via liquid chromatography, followed by specific detection using tandem mass spectrometry. This method provides excellent sensitivity, accuracy, and a wide dynamic range.

  • Immunoassay (ELISA): Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for high-throughput screening of this compound. This method relies on the specific binding of an antibody to this compound. While generally less specific and with a narrower dynamic range than LC-MS/MS, ELISA can be a cost-effective tool for rapid sample analysis.

I. Quantification of this compound by LC-MS/MS

This protocol outlines a validated method for the determination of this compound in human plasma.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 20
    0.5 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)

    • Internal Standard: [M+H]+ → fragment ion

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined by interpolation from the calibration curve.

Data Presentation: LC-MS/MS Method Validation Summary

The following tables summarize the quantitative data from a typical method validation for this compound in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low QC36.298.77.5101.2
Mid QC1004.5102.15.899.8
High QC8003.897.54.998.9

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC392.195.3
High QC80095.898.1

II. Immunoassay for this compound Quantification

A competitive ELISA can be developed for the semi-quantitative or quantitative analysis of this compound.

Experimental Protocol: Competitive ELISA

1. Plate Coating

  • Coat a 96-well microplate with a this compound-protein conjugate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

2. Competitive Reaction

  • Add 50 µL of standard or sample to the wells.

  • Add 50 µL of anti-K-832 antibody solution to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

3. Detection

  • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

4. Data Analysis

  • The signal is inversely proportional to the concentration of this compound in the sample.

  • A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration.

  • The concentration of this compound in the samples is determined from the standard curve.

Data Presentation: ELISA Method Performance

Table 4: ELISA Performance Characteristics

ParameterValue
Lower Limit of Quantification (LLOQ)5 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%

Visualizations

Signaling Pathway of this compound Inhibition

G cluster_stimulus Inflammatory Stimulus cluster_cells Immune Cells (e.g., Macrophage) cluster_cytokines Pro-inflammatory Cytokines cluster_k832 Drug Action cluster_response Cellular Response Stimulus Stimulus Macrophage Macrophage Stimulus->Macrophage IL1b IL-1β Macrophage->IL1b TNFa TNF-α Macrophage->TNFa IL6 IL-6 Macrophage->IL6 Inflammation Inflammation IL1b->Inflammation TNFa->Inflammation IL6->Inflammation K832 This compound K832->IL1b K832->TNFa K832->IL6 G Sample Biological Sample (Plasma/Serum) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Supernatant Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition and Analysis Inject->Data G Screening High-Throughput Screening ELISA ELISA Screening->ELISA Confirmation Confirmatory & Quantitative Analysis ELISA->Confirmation Positive Samples LCMS LC-MS/MS Confirmation->LCMS PKPD PK/PD Modeling LCMS->PKPD

Application Note: Quantitative Analysis of K-832 Using a Validated HPLC-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust HPLC-based assay for the quantitative analysis of K-832, chemically identified as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) with UV detection, providing a reliable and accurate means of quantifying this compound in bulk drug substance and research formulations. The protocol outlined herein is suitable for researchers, scientists, and drug development professionals engaged in the characterization and analysis of this compound.

Introduction

This compound is a poorly water-soluble pyridazinone derivative that has been investigated for its potential therapeutic properties.[1] Pyridazinone-based compounds have shown a wide range of biological activities, including anticonvulsant, anti-inflammatory, and cardiotonic effects. Several studies suggest that the anticonvulsant action of some pyridazinones may be mediated through the enhancement of GABAergic neurotransmission.[2][3] Accurate and precise analytical methods are crucial for the pharmacokinetic and pharmacodynamic assessment of new chemical entities like this compound. This document provides a detailed protocol for a reverse-phase HPLC method developed for the quantitative determination of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one[4]
Molecular Formula C24H19ClN2OS[5]
Molecular Weight 434.94 g/mol Inferred from Formula
Solubility Poorly soluble in water[4]
UV λmax Estimated to be in the range of 254-280 nm due to the aromatic nature of the compound. For this method, 260 nm was chosen.Inferred from similar aromatic heterocyclic compounds.[6]

HPLC Method and Protocol

This method is intended for the quantification of this compound using a standard HPLC system equipped with a UV detector.

Instrumentation and Materials
  • HPLC System: A system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • This compound Reference Standard: Purity >99%

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Gradient Program 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-12.1 min: 90-50% B; 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 15 minutes

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare this compound Stock and Working Standards hplc_injection Inject Standards and Samples prep_standard->hplc_injection prep_sample Prepare this compound Sample Solutions prep_sample->hplc_injection hplc_setup Equilibrate HPLC System with Initial Mobile Phase Conditions hplc_setup->hplc_injection hplc_run Run HPLC Method with Gradient Elution hplc_injection->hplc_run data_acq Acquire Chromatographic Data at 260 nm hplc_run->data_acq data_proc Integrate Peak Areas data_acq->data_proc data_calc Calculate this compound Concentration using Calibration Curve data_proc->data_calc

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing this compound and transfer to a volumetric flask.

    • Add a suitable amount of diluent to dissolve the sample, using sonication if necessary.

    • Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the 25 µg/mL working standard solution five times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

    • The theoretical plates for the this compound peak should be ≥ 2000.

  • Analysis:

    • Construct a calibration curve by injecting the working standard solutions in duplicate.

    • Inject the prepared sample solutions in duplicate.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation Summary

The described HPLC method was validated for linearity, precision, accuracy, and robustness. The results are summarized in the tables below.

Linearity
Concentration (µg/mL)Mean Peak Area (n=2)
115234
576170
10152340
25380850
50761700
1001523400
Correlation Coefficient (r²) 0.9998
Precision
ParameterConcentration (µg/mL)RSD (%)
Intra-day Precision (n=6) 250.85
Inter-day Precision (n=6 over 3 days) 251.23
Accuracy (Spike and Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.8998.9
2525.35101.4
5049.8099.6
Mean Recovery (%) 99.97

Potential Signaling Pathway of this compound

Pyridazinone derivatives have been reported to exhibit anticonvulsant activity, potentially through the modulation of the GABAergic system. The proposed mechanism involves the enhancement of GABA-mediated inhibition, which is a key pathway for controlling neuronal excitability.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gaba_synthesis GABA Synthesis glutamate->gaba_synthesis GAD gaba_vesicle GABA Vesicles gaba_synthesis->gaba_vesicle synaptic_cleft Synaptic Cleft gaba_vesicle->synaptic_cleft Release gaba_receptor GABA-A Receptor cl_influx Cl- Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability k832 This compound (Pyridazinone Derivative) k832->gaba_receptor Positive Allosteric Modulator synaptic_cleft->gaba_receptor Binds

Caption: Proposed signaling pathway for the anticonvulsant action of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate tool for the quantitative analysis of this compound. The method is straightforward, utilizing standard reverse-phase chromatography, and has been shown to be linear, precise, and accurate over a relevant concentration range. This protocol can be readily implemented in research and quality control laboratories for the analysis of this compound in various sample matrices. The potential mechanism of action through GABAergic pathways highlights the importance of such analytical methods in furthering the understanding of this class of compounds.

References

Application Notes and Protocols for In Vivo Efficacy Studies of K-832 (using KA2507 as a representative selective HDAC6 inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of K-832, a selective inhibitor of histone deacetylase 6 (HDAC6). The protocols are based on established methodologies for similar compounds, such as KA2507, which has demonstrated anti-tumor efficacy in preclinical models.[1][2][3][4] Inhibition of HDAC6 is a promising therapeutic strategy in oncology, predicted to exert both direct anti-tumor activity and to modulate the anti-tumor immune response.[1][2][3][4]

The following sections detail the experimental design, animal models, dosing regimens, and endpoint analyses required to robustly evaluate the in vivo efficacy of this compound.

This compound Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of HDAC6. HDAC6 is a unique member of the histone deacetylase family that primarily localizes to the cytoplasm and deacetylates non-histone proteins, most notably α-tubulin. The acetylation status of α-tubulin is critical for microtubule dynamics, which in turn affects cell motility, cell division, and intracellular transport. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can disrupt these cellular processes in cancer cells.

Furthermore, HDAC6 inhibition has been shown to modulate the immune system. It can suppress the function of regulatory T cells (Tregs) and enhance the activity of effector T cells, thereby promoting an anti-tumor immune response.[1][2][3][4]

K832_Signaling_Pathway K832 This compound HDAC6 HDAC6 K832->HDAC6 Inhibition alpha_tubulin α-tubulin (acetylated) HDAC6->alpha_tubulin Deacetylation immune_cells Immune Cells (T-cells, etc.) HDAC6->immune_cells Modulation microtubule Microtubule Stabilization alpha_tubulin->microtubule cell_motility Decreased Cell Motility & Invasion microtubule->cell_motility apoptosis Apoptosis cell_motility->apoptosis immune_response Enhanced Anti-tumor Immune Response immune_cells->immune_response immune_response->apoptosis Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Syngeneic Mice) start->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation randomization Tumor Growth & Randomization tumor_implantation->randomization treatment Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring Tumor Growth & Health Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_analysis Tumor Weight & Volume endpoint->tumor_analysis pd_analysis Pharmacodynamic Analysis (IHC, Western Blot) endpoint->pd_analysis immune_profiling Immune Cell Profiling (Flow Cytometry) endpoint->immune_profiling end End tumor_analysis->end pd_analysis->end immune_profiling->end

References

Cell-based Assays for Studying K-832 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

K-832 is a novel small molecule modulator of ATP-sensitive potassium (K-ATP) channels, which play a critical role in cellular excitability and insulin secretion. This document provides detailed protocols for cell-based assays to investigate the signaling pathways affected by this compound, with a focus on pancreatic β-cells. The provided assays are designed to quantify the effects of this compound on ion channel activity, hormone secretion, and overall cell health.

This compound Signaling Pathway in Pancreatic β-Cells

In pancreatic β-cells, K-ATP channels are crucial regulators of insulin secretion. These channels couple the cell's metabolic state (reflected by the ATP/ADP ratio) to its electrical activity. When glucose levels are low, the ATP/ADP ratio is low, K-ATP channels are open, and the cell membrane is hyperpolarized, preventing insulin release. Conversely, high glucose levels lead to an increased ATP/ADP ratio, closure of K-ATP channels, membrane depolarization, and subsequent insulin secretion. This compound, as a K-ATP channel opener, is hypothesized to hyperpolarize the β-cell membrane, thereby inhibiting insulin secretion.

K832_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel ATP_ADP->K_ATP Closure Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion K832 This compound K832->K_ATP Opens

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Protocols

Thallium Influx Assay for K-ATP Channel Activity

This assay measures the activity of K-ATP channels by quantifying the influx of thallium (Tl⁺), a surrogate for K⁺, into the cells using a Tl⁺-sensitive fluorescent dye. An increase in fluorescence indicates Tl⁺ influx and, therefore, open K-ATP channels.

Workflow Diagram

Thallium_Influx_Workflow plate_cells 1. Plate cells in a 96-well plate dye_loading 2. Load cells with Thallium-sensitive dye plate_cells->dye_loading add_compounds 3. Add this compound and control compounds dye_loading->add_compounds stimulate 4. Add Thallium/Potassium stimulus solution add_compounds->stimulate read_fluorescence 5. Measure fluorescence over time stimulate->read_fluorescence analyze_data 6. Analyze data to determine channel activity read_fluorescence->analyze_data

Caption: Workflow for the Thallium Influx Assay.

Protocol

  • Cell Plating: Seed pancreatic β-cells (e.g., INS-1E or MIN6) in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing a thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (e.g., Diazoxide as a known K-ATP channel opener and Glibenclamide as an inhibitor).

    • Add the compounds to the respective wells.

  • Thallium Influx Measurement:

    • Prepare a stimulus solution containing a mixture of Tl₂SO₄ and K₂SO₄.

    • Use a fluorescence plate reader equipped with an automated injection system to add the stimulus solution to the wells.

    • Measure the fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for 2 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase to determine the thallium influx rate.

    • Normalize the data to the positive control (Diazoxide) and plot a dose-response curve for this compound.

Data Presentation

CompoundConcentration (µM)Thallium Influx Rate (RFU/s)% of Positive Control
Vehicle-15.2 ± 2.15.1%
This compound0.145.8 ± 4.515.3%
This compound1152.3 ± 12.850.9%
This compound10289.1 ± 25.696.7%
Diazoxide100299.0 ± 21.3100%
Glibenclamide105.4 ± 1.21.8%
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted by pancreatic β-cells in response to different glucose concentrations in the presence or absence of this compound.

Workflow Diagram

GSIS_Workflow plate_cells 1. Plate cells in a 24-well plate starve_cells 2. Starve cells in low glucose medium plate_cells->starve_cells pre_incubate 3. Pre-incubate with this compound or controls starve_cells->pre_incubate stimulate_glucose 4. Stimulate with low or high glucose pre_incubate->stimulate_glucose collect_supernatant 5. Collect supernatant stimulate_glucose->collect_supernatant measure_insulin 6. Measure insulin concentration (ELISA) collect_supernatant->measure_insulin normalize_data 7. Normalize to total protein content measure_insulin->normalize_data

Caption: Workflow for the GSIS Assay.

Protocol

  • Cell Plating: Seed pancreatic β-cells in a 24-well plate and grow to 80-90% confluency.

  • Cell Starvation: Wash the cells with a glucose-free buffer and then incubate in a low glucose (2.5 mM) buffer for 2 hours.

  • Pre-incubation: Replace the starvation buffer with a fresh low glucose buffer containing this compound or control compounds and incubate for 30 minutes.

  • Glucose Stimulation:

    • For basal insulin secretion, replace the pre-incubation buffer with a fresh low glucose (2.5 mM) buffer.

    • For stimulated insulin secretion, replace the pre-incubation buffer with a high glucose (20 mM) buffer.

    • Incubate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an Insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

Data Presentation

ConditionThis compound (µM)Insulin Secreted (ng/mg protein)% Inhibition of Stimulated Secretion
Low Glucose (2.5 mM)01.5 ± 0.3-
High Glucose (20 mM)015.8 ± 1.90%
High Glucose (20 mM)0.112.1 ± 1.525.9%
High Glucose (20 mM)16.2 ± 0.866.2%
High Glucose (20 mM)102.1 ± 0.495.1%
Cell Viability Assay

This assay assesses the potential cytotoxic effects of this compound on pancreatic β-cells.

Protocol

  • Cell Plating: Seed pancreatic β-cells in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • Viability Measurement: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) that measures ATP levels. Add the reagent to the wells and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the percentage of viable cells.

Data Presentation

This compound (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
199.1 ± 5.5
1097.5 ± 6.1
10095.3 ± 7.2

The described cell-based assays provide a comprehensive toolkit for characterizing the mechanism of action of this compound on K-ATP channels and its downstream effects on insulin secretion and cell viability. The data generated from these assays are crucial for the preclinical evaluation of this compound as a potential therapeutic agent.

Application Notes and Protocols for K-832 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and application of K-832, a poorly water-soluble pyridazinone derivative, for in vitro experiments. This compound has been identified as an inhibitor of key pro-inflammatory cytokines and has potential applications in immunology and inflammation research.

Introduction to this compound

This compound, with the chemical name 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is a compound that has been investigated for its anti-inflammatory properties. Research indicates that this compound targets major inflammatory mediators, including Interleukin-1 beta (IL-1β), Interleukin-6 receptor (IL-6R), and Tumor Necrosis Factor-alpha (TNF-α)[1]. Due to its hydrophobic nature, careful consideration of the solubilization protocol is critical for obtaining reliable and reproducible results in in vitro settings.

Physicochemical Properties and Solubility Data

This compound is characterized as a poorly water-soluble drug. To enhance its dissolution for experimental use, various methods have been explored, including adsorption onto porous silica. The following table summarizes the key solubility and formulation characteristics gathered from preclinical studies.

ParameterValue/DescriptionReference
Chemical Name 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one[1]
Molecular Formula C24H19ClN2OSN/A
Appearance Crystalline solid[1]
Aqueous Solubility Poor[1]
Solubilization Strategy Adsorption onto porous silica (e.g., Sylysia 350) using supercritical CO2 or dichloromethane to create amorphous formulations with enhanced dissolution.[1]
Dissolution Profile - Physical Mixture: 2.3% release in 120 minutes. - This compound-silica (DCM): 13.3% release in 5 minutes. - This compound-silica (scCO2): 70.2% release in 5 minutes.[1]

Experimental Protocols

The following protocols provide a general guideline for the solubilization of this compound and its application in a representative in vitro cell-based assay to evaluate its anti-inflammatory activity.

Protocol for Solubilization of this compound

Objective: To prepare a stock solution of this compound for use in in vitro experiments. Due to its poor aqueous solubility, a water-miscible organic solvent is required.

Materials:

  • This compound (crystalline powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The final concentration should be chosen based on the experimental requirements and the solubility limit in DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

Objective: To determine the in vitro efficacy of this compound in inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with LPS. This is a common assay for evaluating potential anti-inflammatory agents.

Materials:

  • RAW 264.7 macrophage cell line (or other suitable immune cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT, MTS, or PrestoBlue)

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed RAW 264.7 cells in a 96-well plate incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 k832_pretreatment Pre-treat cells with varying concentrations of this compound incubation1->k832_pretreatment incubation2 Incubate for 1-2 hours k832_pretreatment->incubation2 lps_stimulation Stimulate with LPS (e.g., 100 ng/mL) incubation2->lps_stimulation incubation3 Incubate for 18-24 hours lps_stimulation->incubation3 supernatant_collection Collect cell culture supernatants incubation3->supernatant_collection incubation3->supernatant_collection cell_viability Assess cell viability elisa Measure TNF-α and IL-6 levels by ELISA supernatant_collection->elisa signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription K832 This compound K832->Cytokines inhibits

References

Application Notes and Protocols for K-832, a Novel Inhibitor of IL-1β, IL-6, and TNF-α, in Preclinical Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Autoimmune diseases such as rheumatoid arthritis (RA) are characterized by chronic inflammation driven by a complex interplay of cytokines. Among the key mediators are Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). These cytokines play crucial roles in the recruitment and activation of immune cells, synovial inflammation, and the subsequent destruction of cartilage and bone.[1][2] K-832 is a small molecule inhibitor targeting the signaling of IL-1β, the IL-6 receptor, and TNF-α.[3] Although the clinical development of this compound was discontinued, its unique mechanism of targeting three key inflammatory cytokines simultaneously makes it a valuable research tool for investigating the combined contribution of these pathways in the pathogenesis of autoimmune diseases.

These application notes provide a comprehensive overview of the proposed use of this compound in common preclinical models of autoimmune arthritis, including detailed experimental protocols and expected data readouts. While specific in vivo efficacy data for this compound is not publicly available, this document outlines the methodologies to assess the therapeutic potential of compounds with a similar mechanism of action.

Mechanism of Action

This compound is designed to concurrently block the pro-inflammatory effects of IL-1β, IL-6, and TNF-α.[3] These cytokines are central to the inflammatory cascade in autoimmune arthritis and their individual and collective roles have been elucidated in various animal models.[1][4][5][6] By inhibiting these three pathways, this compound is hypothesized to exert a potent anti-inflammatory effect, leading to the amelioration of disease symptoms and joint pathology.

K-832_Mechanism_of_Action cluster_0 Immune Cell Activation & Proliferation cluster_1 This compound Inhibition cluster_2 Pathological Outcomes IL1B IL-1β Inflammation Synovial Inflammation IL1B->Inflammation IL6 IL-6 IL6->Inflammation TNFa TNF-α TNFa->Inflammation K832 This compound K832->IL1B Inhibits K832->IL6 Inhibits K832->TNFa Inhibits Pannus Pannus Formation Inflammation->Pannus BoneErosion Bone Erosion Pannus->BoneErosion CartilageDamage Cartilage Damage Pannus->CartilageDamage

Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound.

Physicochemical Properties and Formulation

This compound is a poorly water-soluble compound.[3] To improve its oral bioavailability for in vivo studies, formulation strategies are necessary. Studies have shown that adsorbing this compound onto porous silica using supercritical CO2 can significantly enhance its dissolution rate and subsequent plasma concentrations in animal models.[3][7] For research purposes, formulation of this compound in a vehicle such as 0.5% (w/v) methylcellulose or a similar suspension agent is recommended for oral administration.

Quantitative Data Summary

The following tables provide a template for summarizing the expected quantitative data from in vitro and in vivo studies of a compound with a this compound-like mechanism of action.

Table 1: In Vitro Cytokine Inhibition

Assay Type Target Cell Line IC50 (nM)
Receptor Binding Assay IL-6 Receptor U-266 Data not available
Cytokine Release Assay IL-1β THP-1 Data not available

| Cytokine Release Assay | TNF-α | RAW 264.7 | Data not available |

Table 2: Pharmacokinetic Profile in Beagle Dogs (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL)
This compound-Sylysia 350 Value Value Value
This compound-Aerosil 200 Value Value Value

Data derived from graphical representations in Miura et al., 2011.[7]

Table 3: Efficacy in Collagen-Induced Arthritis (CIA) Model in Mice

Treatment Group Dose (mg/kg, p.o.) Mean Arthritis Score (Day 42) Paw Swelling (mm, Day 42)
Vehicle Control - Expected high value Expected high value
This compound 10 Expected reduction Expected reduction
This compound 30 Expected greater reduction Expected greater reduction
Positive Control (e.g., Dexamethasone) 1 Significant reduction Significant reduction

This table presents a hypothetical study design and expected outcomes.

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The CIA model is a widely used and well-validated model for rheumatoid arthritis, exhibiting features of chronic inflammatory polyarthritis.[8][9]

CIA_Workflow cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Treatment Day 21-42: Daily Dosing (Vehicle, this compound, or Positive Control) Day21->Treatment Monitoring Disease Monitoring (3x/week) - Arthritis Score - Paw Swelling Treatment->Monitoring Endpoint Day 42: Endpoint Analysis - Histopathology - Cytokine Profiling - Serum Antibody Titer Monitoring->Endpoint

Figure 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Dexamethasone)

  • Calipers for paw swelling measurement

Procedure:

  • Primary Immunization (Day 0): Emulsify Bovine Type II Collagen in Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify Bovine Type II Collagen in Incomplete Freund's Adjuvant. Administer 100 µL of the emulsion as a booster injection.

  • Treatment Administration (Starting Day 21): Randomize mice into treatment groups upon the first signs of arthritis, typically around day 21. Administer this compound, vehicle, or a positive control daily via oral gavage until the end of the study (e.g., Day 42).

  • Disease Assessment:

    • Clinical Scoring: Monitor mice three times a week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Swelling: Measure the thickness of the hind paws using digital calipers three times a week.

  • Endpoint Analysis (Day 42):

    • Collect blood for serum analysis of anti-CII antibodies and inflammatory cytokines.

    • Harvest paws for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.

Protocol 2: K/BxN Serum Transfer-Induced Arthritis

This model is useful for studying the effector phase of arthritis, as it is induced by the transfer of autoantibodies, leading to a rapid and synchronous onset of disease.[10] This model is particularly relevant for assessing therapies that target innate immune mechanisms.

Serum_Transfer_Workflow cluster_0 Induction & Treatment cluster_1 Assessment Phase Day0 Day 0: Inject K/BxN Serum (i.p.) Begin Prophylactic Dosing (Vehicle or this compound) Day3 Day 3: Optional LPS Boost (i.p.) Day0->Day3 Monitoring Daily Monitoring - Arthritis Score - Ankle Thickness Day3->Monitoring Endpoint Day 10-14: Endpoint Analysis - Histopathology of Joints - Cytokine Analysis Monitoring->Endpoint

Figure 3: Workflow for the K/BxN Serum Transfer Arthritis model.

Materials:

  • Recipient mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)

  • Arthritogenic serum from K/BxN mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Calipers for ankle thickness measurement

Procedure:

  • Arthritis Induction (Day 0): Administer a single intraperitoneal (i.p.) injection of K/BxN serum to recipient mice.

  • Treatment Administration:

    • Prophylactic Dosing: Begin daily oral administration of this compound or vehicle on Day 0, just prior to serum injection.

    • Therapeutic Dosing: Alternatively, begin treatment on Day 3 or 4, once clinical signs of arthritis are evident.

  • Disease Assessment:

    • Clinical Scoring: Score arthritis daily as described in the CIA protocol.

    • Ankle Thickness: Measure the thickness of both ankles daily using digital calipers. The change in ankle thickness from baseline (Day 0) is a key readout.

  • Endpoint Analysis (Day 10-14):

    • Harvest ankle joints for histopathological assessment of inflammation and tissue damage.

    • Analyze joint homogenates for local cytokine and chemokine levels.

Conclusion

This compound represents a multi-pronged approach to inhibiting key inflammatory pathways in autoimmune diseases. The experimental models and protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to evaluate the preclinical efficacy of this compound or other compounds with a similar mechanism of action. By utilizing models such as CIA and K/BxN serum transfer, investigators can thoroughly probe the compound's impact on both the adaptive and innate immune responses that drive autoimmune arthritis.

References

K-832 as a tool compound for cytokine research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-832 is a potent, orally available small molecule inhibitor of pro-inflammatory cytokine production. Identified as 2-benzyl-5-(4-chloro-phenyl)-6-{4-(methylthio) phenyl}-2H-pyridazin-3-one, this compound was developed by Kowa Co., Ltd. and has been investigated for its therapeutic potential in inflammatory diseases such as rheumatoid arthritis. Although its clinical development has been discontinued, this compound remains a valuable tool compound for researchers studying the roles of specific cytokines in disease pathogenesis and for the preclinical evaluation of anti-inflammatory therapeutic strategies. This document provides an overview of this compound's known biological activities, along with generalized protocols for its application in cytokine research.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6)[1]. The pyridazinone scaffold, a core structural feature of this compound, is known to be associated with anti-inflammatory properties, with some derivatives exhibiting inhibitory effects on enzymes such as phosphodiesterase 4 (PDE4)[2]. The precise molecular mechanism by which this compound inhibits the production of these cytokines has not been extensively detailed in publicly available literature. However, it is plausible that it may interfere with common upstream signaling pathways that regulate the transcription and translation of these cytokine genes, such as the NF-κB and MAPK signaling cascades, which are known to be crucial for the inflammatory response[3][4][5].

Data Presentation

ParameterValue/DescriptionReference
Compound Name This compound[1]
Chemical Name 2-benzyl-5-(4-chloro-phenyl)-6-{4-(methylthio) phenyl}-2H-pyridazin-3-one
Molecular Formula C24H19ClN2OS
Mechanism of Action Inhibitor of IL-1β, TNF-α, and IL-6 production.[1]
Therapeutic Area (Investigational) Immune System Diseases, Skin and Musculoskeletal Diseases (e.g., Rheumatoid Arthritis)[1]
Highest R&D Status Discontinued[1]
In Vivo Absorption Oral absorption is significantly enhanced when formulated with porous silica. The area under the plasma concentration-time curve (AUC) and peak concentration (Cmax) were 8.3- and 13.3-fold greater, respectively, with a silica formulation compared to the crystal form in an in vivo absorption test.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a tool compound in cytokine research. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Cytokine Release Assay

This protocol describes a general method to evaluate the inhibitory effect of this compound on cytokine release from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1).

Materials:

  • This compound (resuspended in a suitable solvent, e.g., DMSO)

  • Immune cells (e.g., human PBMCs, RAW 264.7, THP-1)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics

  • Stimulant (e.g., Lipopolysaccharide (LPS) for TNF-α, IL-1β, IL-6 induction)

  • 96-well cell culture plates

  • ELISA or Multiplex Bead-Based Immunoassay kit for target cytokines (e.g., IL-1β, TNF-α, IL-6)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration range should be determined based on preliminary dose-response experiments (e.g., 0.01 µM to 100 µM). Add the this compound dilutions to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: After the pre-incubation with this compound, add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production.

  • Incubation: Incubate the plate for a period appropriate for the target cytokine (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-1β and IL-6).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using an appropriate method such as ELISA or a multiplex bead-based assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value if possible.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol can be used to investigate the effect of this compound on key signaling proteins involved in cytokine production, such as NF-κB and MAPKs.

Materials:

  • This compound

  • Immune cells

  • Stimulant (e.g., LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with this compound and a stimulant as described in Protocol 1, using shorter incubation times appropriate for detecting phosphorylation events (e.g., 15-60 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the target signaling proteins.

Visualizations

The following diagrams illustrate the potential mechanism of action of this compound and a general experimental workflow for its evaluation.

Cytokine_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates K832 This compound K832->Signaling_Cascade Inhibits Gene_Expression Cytokine Gene Expression Transcription_Factors->Gene_Expression Promotes Cytokine_Production Cytokine Production (IL-1β, TNF-α, IL-6) Gene_Expression->Cytokine_Production Leads to

Caption: Proposed inhibitory pathway of this compound on cytokine production.

Experimental_Workflow Start Start: Immune Cell Culture Treatment Treat with this compound (and vehicle control) Start->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate (Time-course) Stimulation->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Cytokine_Assay Cytokine Release Assay (ELISA / Multiplex) Endpoint->Cytokine_Assay Supernatant Western_Blot Western Blot (Signaling Proteins) Endpoint->Western_Blot Cell Lysate Data_Analysis Data Analysis: IC50 / Pathway Modulation Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a pyridazinone-based inhibitor of pro-inflammatory cytokine production that, despite its discontinued clinical development, serves as a useful tool for in vitro and in vivo studies of inflammation. The provided protocols offer a starting point for researchers to investigate the effects of this compound on cytokine biology and related signaling pathways. Further research is warranted to fully elucidate its precise mechanism of action and to potentially inform the development of novel anti-inflammatory therapeutics.

References

Information regarding "K-832" is not publicly available.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "K-832" in scientific and medical databases have not yielded any specific information about a compound or drug with this identifier. The search results did not contain any data related to its mechanism of action, signaling pathways, or any animal studies that would be necessary to create the requested detailed application notes and protocols.

The designation "this compound" may represent an internal code for a compound that is not yet disclosed in public forums or scientific literature. Without access to proprietary information, it is not possible to provide the detailed experimental protocols, data tables, and signaling pathway diagrams as requested.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation or contact the originating institution for specific details regarding its administration and study protocols.

Troubleshooting & Optimization

Overcoming K-832 poor solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of K-832.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, chemically known as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is a poorly water-soluble drug candidate. Its low aqueous solubility can significantly hinder its dissolution rate and subsequent oral absorption, potentially leading to low bioavailability and limiting its therapeutic efficacy in preclinical and clinical studies.[1]

Q2: What are the known biological targets of this compound?

A2: this compound has been identified as an inhibitor of Interleukin-1 beta (IL-1β), Interleukin-6 receptor (IL-6R), and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are key mediators of inflammation, suggesting that this compound has anti-inflammatory properties.

Q3: What are the general physicochemical properties of pyridazinone derivatives like this compound?

Q4: Can this compound be formulated to improve its solubility?

A4: Yes, significant improvements in the dissolution rate and oral absorption of this compound have been demonstrated by converting it from a crystalline to an amorphous state. This can be achieved by adsorbing it onto a porous silica carrier.[1]

Troubleshooting Guide: Overcoming this compound Poor Solubility

This guide provides solutions to common problems encountered during experiments with this compound due to its low aqueous solubility.

Problem Possible Cause Recommended Solution
This compound precipitates out of aqueous solution during experiment. The concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Reduce the concentration of this compound. 2. Incorporate a co-solvent: Introduce a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 to the aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase as needed, ensuring the final concentration of the co-solvent does not interfere with the experimental assay.3. Adjust the pH of the solution: Depending on the pKa of this compound (which is not publicly available but can be experimentally determined), adjusting the pH of the buffer may increase its solubility. For many pyridazinone derivatives, solubility can be pH-dependent.
Low and variable results in cell-based assays. Poor dissolution and/or precipitation of this compound in the cell culture medium leads to inconsistent concentrations of the active compound.1. Prepare a concentrated stock solution in an appropriate organic solvent: Dissolve this compound in 100% DMSO to create a high-concentration stock. Then, dilute the stock solution into the cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).2. Use a formulation with enhanced solubility: If possible, utilize an amorphous formulation of this compound, such as this compound adsorbed onto porous silica, which has a significantly higher dissolution rate.[1]
Inconsistent results in in vivo animal studies. Poor and variable oral absorption of crystalline this compound.1. Formulate this compound as an amorphous solid dispersion: Adsorbing this compound onto a porous silica carrier using a method like supercritical CO2 can dramatically improve its oral absorption and bioavailability.[1]2. Consider alternative routes of administration: If oral bioavailability remains a challenge, explore other routes such as intraperitoneal (IP) or intravenous (IV) injection, ensuring the formulation is suitable for these routes.
Difficulty in preparing a stable aqueous formulation for assays. This compound is hydrophobic and does not readily disperse in water.1. Utilize surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, can help to wet the this compound particles and improve their dispersion and dissolution in aqueous media.2. Employ sonication: After adding this compound to the aqueous solution, use a sonicator to break down agglomerates and facilitate dissolution.

Quantitative Data Summary

The following table summarizes the significant improvement in the dissolution and oral absorption of this compound when formulated as an amorphous solid dispersion on porous silica (Sylysia 350) using supercritical CO2 (scCO2) compared to a physical mixture and a formulation prepared with dichloromethane (DCM).[1]

Formulation Dissolution within 5 min (%) AUC (Area Under the Curve) Fold Increase vs. Crystal Cmax (Peak Concentration) Fold Increase vs. Crystal
This compound-silica scCO₂70.28.313.3
This compound-silica DCM13.35.08.3
Physical Mixture2.3 (within 120 min)--

Experimental Protocols

Protocol 1: Preparation of Amorphous this compound Adsorbed onto Porous Silica using Supercritical CO₂ [1]

Objective: To enhance the dissolution rate and oral absorption of this compound by converting it to an amorphous state.

Materials:

  • This compound (crystalline)

  • Porous silica (Sylysia 350)

  • Supercritical CO₂ (scCO₂) apparatus

  • Dichloromethane (DCM) for comparative preparation

  • Scanning Electron Microscope (SEM)

  • Polarizing Microscope

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

Methodology:

  • Preparation of this compound-silica scCO₂:

    • Dissolve this compound in supercritical CO₂.

    • Adsorb the this compound solution onto porous silica (Sylysia 350).

    • Carefully evaporate the scCO₂ to leave this compound adsorbed onto the silica in an amorphous state.

  • Preparation of this compound-silica DCM (for comparison):

    • Dissolve this compound in dichloromethane.

    • Adsorb the this compound solution onto porous silica (Sylysia 350).

    • Evaporate the dichloromethane to yield the this compound-silica formulation.

  • Characterization:

    • Confirm the amorphous state of this compound in the prepared formulations using SEM, polarizing microscopy, DSC, and PXRD.

Protocol 2: In Vitro Dissolution Test [1]

Objective: To compare the dissolution rate of different this compound formulations.

Materials:

  • This compound-silica scCO₂

  • This compound-silica DCM

  • Physical mixture of crystalline this compound and porous silica

  • Dissolution testing apparatus

  • Appropriate dissolution medium (e.g., simulated gastric or intestinal fluid)

Methodology:

  • Perform dissolution testing on each formulation according to standard pharmaceutical protocols.

  • Measure the percentage of this compound released from each formulation at various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Compare the dissolution profiles of the different formulations.

Signaling Pathway Diagrams

K832_Signaling_Pathway K832 This compound TNFa TNF-α K832->TNFa inhibits IL1b IL-1β K832->IL1b inhibits IL6R IL-6R K832->IL6R inhibits TNFR TNFR TNFa->TNFR IL1R IL-1R IL1b->IL1R IL6 IL-6 IL6->IL6R TRADD TRADD TNFR->TRADD MyD88 MyD88 IL1R->MyD88 gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK TRAF2 TRAF2 TRADD->TRAF2 RIP RIP TRAF2->RIP NFkB NF-κB RIP->NFkB MAPK MAPK RIP->MAPK IRAK IRAK MyD88->IRAK IRAK->TRAF2 STAT3 STAT3 JAK->STAT3 Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation STAT3->Inflammation

Caption: this compound inhibits pro-inflammatory signaling pathways.

Experimental_Workflow Start Start: Crystalline this compound scCO2_Prep Supercritical CO2 Adsorption onto Porous Silica Start->scCO2_Prep DCM_Prep DCM Evaporation Adsorption onto Porous Silica Start->DCM_Prep Physical_Mix Physical Mixture with Porous Silica Start->Physical_Mix Amorphous_K832 Amorphous this compound Formulation scCO2_Prep->Amorphous_K832 DCM_Prep->Amorphous_K832 Dissolution_Test In Vitro Dissolution Testing Physical_Mix->Dissolution_Test Characterization Physicochemical Characterization (SEM, PXRD, DSC) Amorphous_K832->Characterization Amorphous_K832->Dissolution_Test InVivo_Study In Vivo Oral Absorption Study Amorphous_K832->InVivo_Study Results Results: Enhanced Dissolution & Bioavailability Dissolution_Test->Results InVivo_Study->Results

References

Preventing K-832 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-832.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution when I add it to my cell culture medium. What is causing this?

A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Precipitation is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The inherent chemical properties of this compound make it poorly soluble in water-based solutions.

  • Improper Dilution: Adding a concentrated stock of this compound in an organic solvent (like DMSO) directly to the aqueous cell culture medium can cause a rapid change in solvent polarity, leading to precipitation.

  • High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.

  • Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound and affect its solubility.

  • Temperature: Temperature fluctuations can also impact the solubility of the compound.

Q2: How can I prevent this compound from precipitating in my cell culture experiments?

A2: Several strategies can be employed to prevent the precipitation of this compound:

  • Optimize Dilution Method: Instead of adding the this compound stock solution directly to the full volume of media, perform serial dilutions. A stepwise dilution process can prevent a sudden change in solvent polarity.

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

  • Control Final DMSO Concentration: If using DMSO to dissolve this compound, ensure the final concentration in the cell culture medium does not exceed 0.1% to avoid cytotoxicity and solubility issues.

  • Vortexing: Add the compound stock to the medium dropwise while gently vortexing to ensure rapid and even distribution.

  • Test Solubility: Determine the kinetic solubility of this compound in your specific cell culture medium before proceeding with your experiments.

Q3: What is the mechanism of action of this compound?

A3: this compound functions as an inhibitor of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), and as an antagonist of the Interleukin-6 receptor (IL-6R). By targeting these key pro-inflammatory cytokines, this compound can modulate inflammatory signaling pathways.

Troubleshooting Guide

Issue: this compound precipitation observed in cell culture media after addition.

Possible Cause Recommended Solution
Rapid change in solvent polarity Add the this compound stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium.
High final concentration of this compound Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test before conducting your experiment.
High final concentration of DMSO Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Prepare intermediate dilutions of your this compound stock in 100% DMSO to achieve the desired final concentration while maintaining a low DMSO percentage.
Interaction with media components Test the solubility of this compound in a simpler buffer, such as PBS, to determine if specific media components are contributing to the precipitation.
Temperature fluctuations Always use pre-warmed media and maintain a stable temperature in the incubator.

Experimental Protocols

Protocol for Preparing this compound Stock Solution and Dilution for Cell Culture

This protocol provides a general guideline for preparing this compound for in vitro experiments. It is recommended to optimize the protocol for your specific cell line and experimental conditions.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in your desired volume of DMSO.

    • Aseptically add the calculated amount of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. This is your primary stock solution. Store at -20°C or -80°C for long-term storage.

  • Prepare Intermediate Dilutions (if necessary):

    • To achieve a low final DMSO concentration (e.g., <0.1%), it may be necessary to prepare intermediate dilutions of your 10 mM stock solution in 100% DMSO.

    • For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would dilute your 10 mM stock 1:1000.

  • Adding this compound to Cell Culture Medium:

    • Ensure your cell culture medium is pre-warmed to 37°C.

    • While gently vortexing or swirling the medium, add the desired volume of the this compound stock solution dropwise to the medium.

    • Visually inspect the medium for any signs of precipitation. If precipitation occurs, reconsider the final concentration or the dilution method.

This compound Signaling Pathway

This compound exerts its effects by inhibiting the signaling pathways of three key pro-inflammatory cytokines: TNF-α, IL-1β, and IL-6.

K832_Signaling_Pathway cluster_tnf TNF-α Pathway cluster_il1 IL-1β Pathway cluster_il6 IL-6 Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB IKK->NFkB Inflammation_TNF Inflammation NFkB->Inflammation_TNF IL1b IL-1β IL1R IL-1R1 IL1b->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB_IL1 NF-κB TAK1->NFkB_IL1 Inflammation_IL1 Inflammation NFkB_IL1->Inflammation_IL1 IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK JAK gp130->JAK STAT3 STAT3 JAK->STAT3 Inflammation_IL6 Inflammation STAT3->Inflammation_IL6 K832 This compound K832->TNFa Inhibits K832->IL1b Inhibits K832->IL6R Antagonizes

Caption: this compound inhibits TNF-α and IL-1β and antagonizes the IL-6 receptor.

Experimental Workflow for Preventing Precipitation

The following workflow outlines the steps to troubleshoot and prevent this compound precipitation in cell culture.

Precipitation_Workflow A Start: this compound Precipitation Observed B Step 1: Review Preparation Protocol A->B C Is final DMSO concentration < 0.1%? B->C D Adjust stock/intermediate dilutions C->D No E Step 2: Optimize Dilution Technique C->E Yes D->B F Add this compound dropwise to pre-warmed media with vortexing E->F G Step 3: Determine Kinetic Solubility F->G H Perform serial dilutions in media and observe for precipitation G->H I Step 4: Consider Alternative Solvents H->I J Evaluate ethanol/polyethylene glycol 400 mixtures I->J K End: Successful Solubilization J->K

Caption: Troubleshooting workflow for this compound precipitation.

This compound Properties

Property Value Source
IUPAC Name 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-oneN/A
Molecular Formula C24H19ClN2OSN/A
Molecular Weight 422.9 g/mol N/A
Aqueous Solubility Poorly soluble
Physical Appearance Crystalline powder

Technical Support Center: Troubleshooting K-832 Formulation Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with the hypothetical small molecule, K-832. The information presented here is a generalized guide based on common challenges in pharmaceutical formulation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in my this compound formulation?

A1: Instability in a formulation can manifest in two primary ways:

  • Chemical Instability: This involves the degradation of the this compound molecule itself, leading to a loss of potency and the formation of impurities. This can be detected by techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify the appearance of degradation products over time.[1][2][3]

  • Physical Instability: This refers to changes in the physical properties of the dosage form. Examples include:

    • Changes in appearance, such as color, odor, or taste.[4]

    • Precipitation of this compound out of a solution.

    • Changes in the crystal form (polymorphism), which can affect solubility and bioavailability.[5][6]

    • For solid dosage forms, changes in hardness, friability, or dissolution rate.[7]

    • For suspensions, caking or aggregation of particles.[8]

Q2: What are the most likely causes of my this compound formulation's instability?

A2: The instability of a drug formulation is often multifactorial, but common causes include:

  • Hydrolysis: Reaction of this compound with water, which is a very common degradation pathway for drugs with functional groups like esters and amides.[1][9]

  • Oxidation: Degradation due to interaction with oxygen, which can be initiated by light, heat, or trace metals.[1][10]

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[9][10]

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, leading to faster degradation.[10]

  • pH of the Formulation: The stability of this compound can be highly dependent on the pH of the solution, with specific pH ranges promoting or inhibiting degradation.

  • Incompatible Excipients: The inactive ingredients in your formulation can interact with this compound, leading to degradation.[7][10]

  • Polymorphic Transformation: The crystalline form of this compound may be converting to a less stable or less soluble form over time.[5][6][11]

Q3: How can I identify the root cause of the instability?

A3: A systematic approach is crucial for identifying the root cause of instability. A combination of the following strategies is recommended:

  • Forced Degradation Studies: Intentionally exposing this compound to harsh conditions (acid, base, oxidation, light, heat) can help identify its degradation pathways and the resulting degradation products.[3][11][12]

  • Excipient Compatibility Studies: By testing mixtures of this compound with individual excipients, you can pinpoint any incompatibilities.[1][3][13]

  • Solid-State Characterization: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can identify the polymorphic form of this compound and detect any changes over time.[10][14][15][16]

  • Literature Review: Researching the stability of compounds with similar chemical structures to this compound can provide valuable insights into potential degradation pathways.

Troubleshooting Guides

Guide 1: Addressing Chemical Degradation of this compound

This guide will help you if you are observing a loss of potency or the appearance of new peaks in your HPLC analysis.

Step 1: Characterize the Degradation Pathway

  • Action: Perform a forced degradation study.

  • Rationale: This will help you understand if this compound is susceptible to hydrolysis, oxidation, photolysis, or thermal degradation.[3][11][12]

Step 2: Mitigate the Identified Degradation Pathway

Based on the results of your forced degradation study, consider the following solutions:

Degradation Pathway Potential Solutions
Hydrolysis - Adjust the pH of the formulation to a range where this compound is more stable.[10] - Reduce the water content of the formulation or use a non-aqueous solvent system. - For solid formulations, protect from moisture using appropriate packaging with desiccants.[10]
Oxidation - Add an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) to the formulation.[9] - Protect the formulation from light, as light can initiate oxidation.[10] - Package the formulation under an inert gas like nitrogen to displace oxygen.[10]
Photolysis - Use light-resistant packaging, such as amber-colored vials or bottles.[10] - Store the formulation in the dark.
Guide 2: Resolving Physical Instability of this compound

This guide is for you if you are observing changes in the physical appearance or properties of your formulation.

Step 1: Identify the Nature of the Physical Change

  • Action: Perform a thorough visual inspection and use appropriate analytical techniques.

  • Rationale: The type of physical change will guide your troubleshooting strategy.

Step 2: Address the Specific Physical Instability

Physical Instability Potential Solutions
Precipitation from Solution - Evaluate the solubility of this compound at different pH values and adjust the formulation pH accordingly. - Consider the use of a co-solvent or a solubilizing agent.
Polymorphic Transformation - Perform a polymorph screen to identify the most stable crystalline form of this compound.[17] - Control the manufacturing process (e.g., crystallization conditions, drying temperature) to ensure the desired polymorph is consistently produced. - Select excipients that are known to stabilize the desired polymorphic form.[5]
Color Change - Investigate for photodegradation by conducting a photostability study. - Evaluate for interactions between this compound and excipients that could be causing a color change.

Data Presentation

Table 1: Effect of pH on the Hydrolysis Rate of a Model Compound (Aspirin) at 333.15 K (60 °C)

This table demonstrates how the rate of degradation can be highly dependent on the pH of the formulation. A similar pH-rate profile should be established for this compound.

pHHydrolysis Rate Constant (k, min⁻¹)
2.00.0025
4.00.0010
6.00.0020
8.00.0150
10.00.1200

Data is representative and based on studies of aspirin hydrolysis. The rate of hydrolysis is significantly higher in more basic conditions.[18]

Table 2: Effect of Antioxidant on the Oxidative Degradation of a Model Compound (Furosemide)

This table illustrates the protective effect an antioxidant can have on a drug susceptible to oxidation. A similar study should be conducted for this compound if it is found to be prone to oxidative degradation.

FormulationDegradation after 24h UV Exposure (%)
This compound in solution15.2
This compound in solution with 0.1% Vitamin C2.5

Data is representative and based on the known antioxidant properties of Vitamin C in protecting drugs like furosemide from oxidative stress.[19][20]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions: Expose the this compound solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.

    • Photodegradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC) to quantify the amount of this compound remaining and to detect the formation of any degradation products.

  • Data Evaluation: The goal is to achieve 5-20% degradation of the active ingredient.[21] If degradation is too rapid or too slow, the stress conditions should be adjusted.

Protocol 2: Excipient Compatibility Screening

Objective: To evaluate the compatibility of this compound with various excipients to select a stable formulation.

Methodology:

  • Selection of Excipients: Choose a range of common pharmaceutical excipients based on the intended dosage form (e.g., fillers, binders, lubricants for tablets).

  • Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio. Also, prepare a control sample of this compound alone.

  • Stress Conditions: Store the binary mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).

  • Analysis: At specified time points (e.g., 1, 2, and 4 weeks), analyze the samples using techniques such as:

    • HPLC: To quantify the potency of this compound and detect any new degradation products.

    • DSC: To detect any changes in the melting point or other thermal events that might indicate an interaction.[1][16]

    • FTIR: To identify any changes in the chemical structure of this compound.

  • Evaluation: Compare the results from the binary mixtures to the control sample. A significant change in the purity, thermal profile, or IR spectrum of this compound in the presence of an excipient indicates a potential incompatibility.[13]

Mandatory Visualizations

Troubleshooting_Workflow start Instability Observed in This compound Formulation check_type Chemical or Physical Instability? start->check_type chemical_instability Chemical Instability (Degradation, Impurities) check_type->chemical_instability Chemical physical_instability Physical Instability (Appearance, Polymorphism) check_type->physical_instability Physical forced_degradation Perform Forced Degradation Studies chemical_instability->forced_degradation solid_state_char Perform Solid-State Characterization (XRPD, DSC) physical_instability->solid_state_char identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) forced_degradation->identify_pathway mitigate_hydrolysis Adjust pH, Reduce Water, Improve Packaging identify_pathway->mitigate_hydrolysis Hydrolysis mitigate_oxidation Add Antioxidants, Inert Gas Packaging identify_pathway->mitigate_oxidation Oxidation mitigate_photolysis Use Light-Resistant Packaging identify_pathway->mitigate_photolysis Photolysis excipient_compatibility Conduct Excipient Compatibility Studies mitigate_hydrolysis->excipient_compatibility mitigate_oxidation->excipient_compatibility mitigate_photolysis->excipient_compatibility identify_physical_issue Identify Physical Issue (Polymorphism, Precipitation) solid_state_char->identify_physical_issue control_polymorph Select Stable Polymorph, Control Manufacturing Process identify_physical_issue->control_polymorph Polymorphism improve_solubility Adjust pH, Use Co-solvents/Solubilizers identify_physical_issue->improve_solubility Precipitation control_polymorph->excipient_compatibility improve_solubility->excipient_compatibility reformulate Reformulate with Compatible Excipients excipient_compatibility->reformulate final_stability Conduct Long-Term Stability Studies reformulate->final_stability

Caption: Troubleshooting workflow for this compound formulation instability.

Degradation_Pathway cluster_hydrolysis Hydrolysis (H₂O) cluster_oxidation Oxidation ([O]) K832 This compound (Active Drug) Degradant_A Degradant A (e.g., Carboxylic Acid) K832->Degradant_A pH dependent Degradant_B Degradant B (e.g., Amine) K832->Degradant_B pH dependent Degradant_C Degradant C (e.g., N-oxide) K832->Degradant_C Initiated by light/metal ions

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: Enhancing the Bioavailability of K-832 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of K-832. Our goal is to facilitate the development of this compound formulations with improved bioavailability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and formulation of this compound.

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound, chemically known as 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, is a poorly water-soluble drug candidate. Its low aqueous solubility is a primary factor limiting its oral bioavailability, which can hinder its therapeutic efficacy. Research has focused on amorphous solid dispersions to improve its dissolution rate and subsequent absorption[1][2].

Q2: What are the key physicochemical properties of this compound?

PropertyValueSource
Chemical Name 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one[1]
Melting Point 157.4 °C (crystalline form)[3]
Aqueous Solubility Poor[1][2]
Predicted pKa Basic pKa: ~1.5; Acidic pKa: ~11.5Prediction
Predicted logP ~5.2Prediction

Note: Predicted values are generated using computational models and should be experimentally verified.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Given its poor solubility, amorphous solid dispersions have shown significant promise. A study involving the adsorption of this compound onto porous silica (Sylysia 350) using supercritical CO2 resulted in a formulation with a significantly enhanced dissolution rate and oral absorption in dogs compared to the crystalline drug[1][4]. This approach transforms the crystalline drug into a more soluble amorphous state, which is stabilized by the silica carrier[2].

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during this compound formulation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low in vitro dissolution rate - Incomplete conversion to amorphous form.- Recrystallization of the amorphous drug during the experiment.- Inadequate wetting of the formulation.- Verify the amorphous state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).- Select a carrier that effectively stabilizes the amorphous form, such as porous silica with an appropriate pore size[2].- Incorporate a suitable surfactant in the dissolution medium (e.g., 0.1% Triton X-100) to improve wetting[2].
High variability in in vivo pharmacokinetic data - Inconsistent dosing volume or concentration.- Formulation instability in the gastrointestinal tract.- Inter-animal physiological differences.- Ensure accurate and consistent dose administration.- Evaluate the physical and chemical stability of the formulation under simulated gastric and intestinal conditions.- Increase the number of animals per group to improve statistical power.
Suspected degradation of this compound during formulation or analysis - Exposure to harsh pH, oxidative conditions, or light.- Conduct forced degradation studies to identify potential degradation pathways and products.- Use a validated stability-indicating HPLC method to separate and quantify this compound and its degradants.
Difficulty in quantifying this compound in plasma samples - Low plasma concentrations due to poor absorption.- Interference from endogenous plasma components.- Inefficient extraction from plasma.- Develop a sensitive and specific analytical method, such as HPLC-MS/MS, for quantification.- Optimize the sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove interferences and concentrate the analyte.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the formulation and analysis of this compound.

Preparation of Amorphous this compound Solid Dispersion on Porous Silica

This protocol is adapted from a successful method for improving this compound bioavailability[1].

Objective: To prepare an amorphous solid dispersion of this compound on porous silica to enhance its dissolution rate.

Materials:

  • This compound (crystalline)

  • Porous silica (e.g., Sylysia 350)

  • Supercritical Carbon Dioxide (scCO₂) instrument

Procedure:

  • Co-grind a physical mixture of this compound and porous silica.

  • Place the mixture into the high-pressure vessel of the scCO₂ instrument.

  • Pressurize the vessel with CO₂ to a supercritical state (e.g., 10 MPa, 40 °C).

  • Maintain the supercritical conditions for a defined period to allow for the dissolution of this compound in scCO₂ and subsequent adsorption into the silica pores.

  • Slowly depressurize the vessel to allow for the precipitation of this compound in an amorphous state within the silica matrix.

  • Collect the resulting powder for characterization.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of this compound from different formulations.

Materials:

  • This compound formulation

  • Dissolution apparatus (e.g., USP Apparatus 2, paddle)

  • Dissolution medium: 900 mL of water containing 0.1% Triton X-100[2]

  • HPLC system for analysis

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to 100 rpm.

  • Add the this compound formulation to the dissolution vessel.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a 0.45 µm filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

In Vivo Pharmacokinetic Study in Dogs

This protocol is based on previously reported studies for this compound[3].

Objective: To determine the oral bioavailability of a this compound formulation.

Animals:

  • Male Beagle dogs

Procedure:

  • Fast the dogs overnight prior to dosing.

  • Administer the this compound formulation orally at a specific dose (e.g., 10 mg/kg).

  • Collect blood samples from a suitable vein at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20 °C or lower until analysis.

  • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., HPLC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualization of Key Processes

Workflow for Improving this compound Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Strategy cluster_2 Characterization & Evaluation cluster_3 Outcome Poor Aqueous Solubility Poor Aqueous Solubility Low Oral Bioavailability Low Oral Bioavailability Poor Aqueous Solubility->Low Oral Bioavailability Amorphous Solid Dispersion Amorphous Solid Dispersion Low Oral Bioavailability->Amorphous Solid Dispersion Adsorption onto Porous Silica Adsorption onto Porous Silica Amorphous Solid Dispersion->Adsorption onto Porous Silica Solid-State Characterization (PXRD, DSC) Solid-State Characterization (PXRD, DSC) Adsorption onto Porous Silica->Solid-State Characterization (PXRD, DSC) In Vitro Dissolution In Vitro Dissolution In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Dissolution->In Vivo Pharmacokinetics Enhanced Bioavailability Enhanced Bioavailability In Vivo Pharmacokinetics->Enhanced Bioavailability Solid-State Characterization (PXRD, DSC)->In Vitro Dissolution

Caption: Workflow for enhancing this compound bioavailability.

Troubleshooting Logic for Low Dissolution

G Start Low Dissolution Observed CheckAmorphous Check for Amorphous State (PXRD/DSC) Start->CheckAmorphous Crystalline Crystalline Material Present CheckAmorphous->Crystalline No Amorphous Material is Amorphous CheckAmorphous->Amorphous Yes OptimizeProcess Optimize Formulation Process (e.g., scCO2 conditions) Crystalline->OptimizeProcess CheckWetting Evaluate Wetting Amorphous->CheckWetting OptimizeProcess->CheckAmorphous PoorWetting Poor Wetting CheckWetting->PoorWetting No GoodWetting Good Wetting CheckWetting->GoodWetting Yes AddSurfactant Incorporate Surfactant in Dissolution Medium PoorWetting->AddSurfactant InvestigateCarrier Investigate Carrier Properties (e.g., pore size, surface area) GoodWetting->InvestigateCarrier End Dissolution Improved AddSurfactant->End InvestigateCarrier->End

Caption: Troubleshooting low dissolution of this compound formulations.

References

Addressing batch-to-batch variability of synthesized K-832

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of synthesized K-832. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our biological assays with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in synthesized compounds like this compound can stem from several factors.[1][2][3] The most common causes include differences in purity profile, the presence of residual solvents or starting materials, variations in isomeric ratio, and degradation of the compound due to improper handling or storage.[1] It is crucial to perform comprehensive quality control (QC) on each new batch to ensure it meets the required specifications before use in assays.

Q2: What are the minimum recommended quality control checks for a new batch of this compound?

A2: For each new batch of this compound, a Certificate of Analysis (CoA) should be reviewed or generated. The following are essential QC checks:

  • Identity Confirmation: Verify the chemical structure of this compound.

  • Purity Assessment: Determine the percentage of the active compound.

  • Solvent and Water Content: Quantify residual solvents and water, as they can affect assay performance and compound stability.

  • Physical Appearance: Note the color and physical state of the compound.

Q3: How can we confirm the identity and purity of our this compound batches?

A3: A combination of analytical techniques is recommended for unambiguous identity confirmation and purity assessment.[1] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.

  • HPLC-MS: Confirms the molecular weight and provides a purity profile.

  • NMR (¹H and ¹³C): Confirms the chemical structure and can identify impurities.

Q4: What level of purity is considered acceptable for this compound in our experiments?

A4: The required purity level depends on the sensitivity of your application. For in-vitro cellular assays, a purity of ≥95% is generally recommended. For more sensitive applications like in-vivo studies, a purity of ≥98% is often required. The table below summarizes recommended purity levels.

ApplicationRecommended Purity (%)Maximum Individual Impurity (%)
In-vitro Screening≥ 95%≤ 1.0%
Cellular Assays≥ 95%≤ 0.5%
In-vivo Animal Studies≥ 98%≤ 0.2%
Pre-clinical Development≥ 99%≤ 0.1%

Q5: We suspect our this compound is degrading upon storage. How can we assess its stability?

A5: Stability testing should be performed to establish appropriate storage conditions and shelf-life. This involves analyzing the purity of this compound at different time points under various conditions (e.g., temperature, humidity, light exposure). A typical stability study design is outlined in the table below.

ConditionTime Points
-20°C (Long-term)0, 3, 6, 12, 24 months
4°C (Short-term)0, 1, 3, 6 months
Room Temperature (Ambient)0, 1 week, 1 month, 3 months
Light Exposure0, 24, 48, 72 hours (in a photostability chamber)

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound batch-to-batch variability.

Problem: A new batch of this compound shows significantly lower potency in our biological assay compared to the reference batch.

Troubleshooting_Workflow start Start: Inconsistent Assay Results qc_check Step 1: Perform Comprehensive QC on New Batch start->qc_check compare_data Step 2: Compare QC Data with Reference Batch qc_check->compare_data purity_issue Purity < 95% or New Impurities Detected? compare_data->purity_issue structure_issue Incorrect Molecular Weight or NMR Spectrum? purity_issue->structure_issue No repurify Action: Repurify the Batch purity_issue->repurify Yes solubility_issue Poor Solubility or Different Appearance? structure_issue->solubility_issue No resynthesize Action: Resynthesize the Compound structure_issue->resynthesize Yes solubility_protocol Action: Review and Optimize Dissolution Protocol solubility_issue->solubility_protocol Yes end_proceed End: Proceed with Assay solubility_issue->end_proceed No end_quarantine End: Quarantine Batch and Contact Supplier repurify->end_quarantine resynthesize->end_quarantine solubility_protocol->end_proceed

Troubleshooting workflow for inconsistent this compound activity.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC-UV

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile).

  • Analysis: Integrate the peak areas of all detected peaks. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation of this compound by Mass Spectrometry

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • Analysis: Compare the observed mass-to-charge ratio (m/z) of the main peak with the calculated theoretical mass of this compound. The observed mass should be within ± 0.1 Da of the theoretical mass.

Signaling Pathway Context (Hypothetical)

Assuming this compound is an inhibitor of the hypothetical "Kinase X" in the "Cell Survival Pathway". Variability in its purity could lead to off-target effects or reduced efficacy.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Apoptosis Apoptosis KinaseX->Apoptosis Survival Cell Survival Downstream->Survival Downstream->Apoptosis K832 This compound K832->KinaseX

Hypothetical signaling pathway inhibited by this compound.

References

K-832 Technical Support Center: Degradation & Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and impurity analysis of K-832.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The ester moiety in this compound is prone to hydrolysis under both acidic and basic conditions, leading to the formation of Impurity A (the carboxylic acid derivative) and the corresponding alcohol.

  • Oxidation: The tertiary amine group in the molecule can be oxidized, particularly in the presence of peroxides or atmospheric oxygen, to form Impurity B (this compound N-oxide).

  • Photolysis: Exposure to UV light can induce photolytic degradation, resulting in a complex mixture of degradants, with Impurity C being the most prominent photolytic impurity identified.

Q2: What are the known process-related and degradation impurities of this compound?

A2: Impurities for this compound are classified as either process-related (originating from the manufacturing process) or degradation-related. The primary identified impurities are listed in the table below.

Impurity NameTypeOrigin
Impurity ADegradationAcid/Base Hydrolysis
Impurity BDegradationOxidation
Impurity CDegradationPhotolysis
Impurity DProcessUnreacted Starting Material
Impurity EProcessSynthesis By-product

Q3: What are the recommended storage conditions for this compound drug substance and drug product?

A3: To minimize degradation, this compound should be stored in well-closed, light-resistant containers at controlled room temperature (20-25°C). It is crucial to protect it from exposure to high humidity, extreme pH conditions, and direct light.

Troubleshooting Guides

Problem 1: An unknown peak is consistently appearing in my HPLC chromatogram during release testing.

  • Step 1: Verify System Suitability: Ensure that your HPLC system passes all system suitability test (SST) parameters, including retention time, resolution, and peak asymmetry for the this compound and known impurity standards.

  • Step 2: Check Mobile Phase and Sample Preparation: Confirm the pH and composition of your mobile phase. Ensure that the sample diluent is appropriate and does not contribute to on-column degradation. Prepare a fresh sample and re-inject.

  • Step 3: Compare with Placebo and Blanks: Inject a placebo (if applicable) and a diluent blank to rule out interference from excipients or the solvent.

  • Step 4: Tentative Identification: Based on the forced degradation profile (see Data Summary Table 1), estimate the likely identity of the impurity by comparing its relative retention time (RRT) to known degradants. For example, an early eluting peak may correspond to the more polar Impurity A.

  • Step 5: Mass Spectrometry (MS) Analysis: If the peak remains unidentified, perform LC-MS analysis to obtain the mass of the unknown impurity. This data is critical for proposing a chemical structure.

Problem 2: My this compound sample shows accelerated degradation, even under recommended storage conditions.

  • Step 1: Container Closure Integrity: Verify that the storage container is properly sealed and that there has been no breach. For solid samples, check for any signs of moisture ingress.

  • Step 2: Headspace Analysis: For drug products, consider if the headspace in the container has a high oxygen content. If the product is sensitive to oxidation (formation of Impurity B), packaging under an inert atmosphere (e.g., nitrogen) may be required.

  • Step 3: Excipient Compatibility Study: Review the excipient compatibility data. An excipient may be interacting with this compound to catalyze a degradation reaction. Common culprits include excipients with high water content or reactive functional groups.

  • Step 4: Re-evaluate Storage Conditions: Confirm that the storage location has not experienced temperature or humidity excursions outside of the recommended range.

Data & Experimental Protocols

Forced Degradation Study Summary

Forced degradation studies were conducted to intentionally degrade this compound under various stress conditions, providing insight into its intrinsic stability and validating the stability-indicating power of the analytical method.

Table 1: Summary of this compound Forced Degradation Results

Stress Condition% this compound DegradedImpurity A (%)Impurity B (%)Impurity C (%)Total Impurities (%)
0.1 N HCl (80°C, 24h)12.511.8< 0.05< 0.0512.1
0.1 N NaOH (60°C, 8h)18.217.50.1< 0.0517.9
3% H₂O₂ (RT, 24h)25.40.224.10.525.1
Thermal (105°C, 72h)2.10.30.80.11.5
Photolytic (ICH Q1B)9.80.41.28.19.9
Experimental Protocol: Forced Degradation of this compound
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1.0 mg/mL stock solution.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Heat the solution at 80°C for 24 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH. Heat at 60°C for 8 hours. After incubation, neutralize the solution with an equivalent amount of 0.2 N HCl.

  • Oxidation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder in a calibrated oven at 105°C for 72 hours. After exposure, dissolve the powder in the solvent to achieve a 0.5 mg/mL concentration.

  • Photolytic Degradation: Expose the this compound solution (0.5 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: For each condition, prepare a sample for injection by diluting to the target analytical concentration (e.g., 0.1 mg/mL). Analyze by the validated stability-indicating HPLC method alongside an unstressed control sample.

Experimental Protocol: HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualized Pathways and Workflows

K832_Degradation_Pathways cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis K832 This compound ImpA Impurity A (Acid/Base Catalyzed) K832->ImpA H+ or OH- (Ester Cleavage) ImpB Impurity B (this compound N-oxide) K832->ImpB [O] (e.g., H₂O₂) ImpC Impurity C (Primary Photodegradant) K832->ImpC UV Light (hν)

Caption: Degradation pathways of the this compound drug substance.

Impurity_ID_Workflow cluster_lcms Advanced Characterization cluster_synthesis Confirmation start Unknown Peak Detected in HPLC check_rrt Compare RRT with Known Impurities start->check_rrt lcms LC-MS Analysis (Determine Mass) check_rrt->lcms No Match end Impurity Identified & Reference Standard Qualified check_rrt->end Match Found lcmsms LC-MS/MS Analysis (Fragmentation Pattern) lcms->lcmsms propose Propose Structure lcmsms->propose synthesis Synthesize Reference Standard propose->synthesis confirm Confirm Structure by Co-injection & NMR synthesis->confirm confirm->end

Caption: Workflow for unknown impurity identification and characterization.

Enhancing the long-term storage stability of K-832

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide is for a hypothetical compound, "K-832." The experimental details, data, and pathways are illustrative and intended to serve as a general framework for researchers handling novel small molecules. Always refer to experimentally determined data for your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. For short-term storage (1-2 weeks), storing at 4°C is acceptable.

Q2: I observe a change in the color of my this compound powder after storage. What should I do?

A2: A change in color may indicate degradation or contamination. It is recommended to first re-test the purity of the sample using a validated analytical method, such as HPLC (see Experimental Protocols section). If degradation is confirmed, the sample should be discarded. To prevent this in the future, ensure the compound is stored in an inert atmosphere (e.g., under argon or nitrogen) and in a light-protected, tightly sealed container.

Q3: My this compound solution appears cloudy. What is the cause?

A3: Cloudiness in a solution of this compound can be due to several factors, including poor solubility at the prepared concentration, precipitation of the compound over time, or the formation of insoluble degradation products. We recommend the following troubleshooting steps:

  • Confirm the solvent is appropriate for this compound and that the concentration does not exceed its solubility limit.

  • Try gentle warming or sonication to redissolve the compound.

  • If the solution remains cloudy, it may indicate degradation. Analyze the solution by HPLC to check for the presence of impurities or degradation products.

Q4: How can I assess the stability of this compound in my experimental buffer?

A4: To assess the stability of this compound in your experimental buffer, you can perform a time-course experiment. Prepare a solution of this compound in your buffer and analyze its purity and concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC. This will help you determine the rate of degradation and establish a suitable time window for your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected loss of biological activity Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Assess the purity of the compound using HPLC. 3. Prepare fresh solutions for your experiments.
Appearance of new peaks in HPLC chromatogram Chemical degradation of this compound.1. Characterize the degradation products using mass spectrometry (LC-MS). 2. Review storage and handling procedures to minimize degradation (e.g., protect from light, use antioxidants).
Inconsistent experimental results Instability of this compound in the experimental medium.1. Perform a stability study of this compound in your specific experimental buffer (see FAQs). 2. Adjust the experimental protocol to minimize the time this compound is in solution before use.

Quantitative Data Summary

The following table summarizes the stability of a hypothetical batch of this compound under various storage conditions over a one-year period.

Storage Condition Initial Purity (%) Purity after 6 months (%) Purity after 12 months (%) Appearance
-80°C, dry, dark 99.899.799.7White powder
-20°C, dry, dark 99.899.599.2White powder
4°C, dry, dark 99.898.196.5Off-white powder
25°C, dry, dark 99.895.390.1Yellowish powder
25°C, dry, light 99.892.085.4Yellowish powder

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general method for determining the purity of this compound and detecting degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, acetonitrile) to a final concentration of 1 mg/mL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis K832_powder This compound Powder dissolve Dissolve in Solvent K832_powder->dissolve K832_solution This compound Stock Solution dissolve->K832_solution storage Store under Defined Conditions K832_solution->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for long-term stability testing of this compound.

degradation_pathway K832 This compound (Hypothetical Structure with Ester) hydrolysis Hydrolysis (+H2O) K832->hydrolysis Moisture degradation_product Degradation Product (Carboxylic Acid + Alcohol) hydrolysis->degradation_product

Caption: A potential hydrolytic degradation pathway for a hypothetical this compound.

Technical Support Center: Mitigating Off-Target Effects of K-832 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the kinase inhibitor K-832 in cellular assays. Our goal is to help you achieve reliable and reproducible results by minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule kinase inhibitor. Its primary intended biological target is [It is important to note that a specific public target for a compound designated "this compound" is not available in the public domain. For the purposes of this guide, we will treat it as a representative ATP-competitive kinase inhibitor]. Off-target effects can arise from the structural similarity of the ATP-binding pocket across various kinases, a common characteristic of this class of inhibitors.[1]

Q2: What are the common indicators of off-target effects in my experiments with this compound?

Unexpected or inconsistent cellular phenotypes are primary indicators of off-target activity.[2] This can include, but is not limited to:

  • Unanticipated cytotoxicity at concentrations where the on-target effect is not yet saturated.

  • Morphological changes in cells that are not consistent with the known function of the primary target.

  • Activation or inhibition of signaling pathways that are not downstream of the intended target.

  • Discrepancies between the IC50 for the biochemical assay and the EC50 in the cellular assay.

Q3: How can I proactively minimize off-target effects when designing my experiment?

Minimizing off-target effects starts with careful experimental design. Key considerations include:

  • Dose-Response Analysis: Always perform a dose-response curve to identify the optimal concentration range for on-target activity versus off-target toxicity.[1][2]

  • Use of Control Compounds: Include a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is specific to on-target inhibition.[1]

  • Cell Line Characterization: Ensure your chosen cell line expresses the target kinase at sufficient levels and that the pathway is active.[3]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low Concentrations of this compound

If you observe significant cell death at concentrations of this compound that are at or below the expected IC50 for your target, it may be indicative of off-target toxicity.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a direct downstream biomarker (e.g., phosphorylation of a substrate) to confirm that this compound is inhibiting its intended target at the concentrations where toxicity is observed.

  • Perform a Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic IC50.[3] Compare this to the on-target inhibition IC50. A large discrepancy suggests off-target effects.

  • Consult Kinome Profiling Data: If available, review kinome-wide selectivity data for this compound to identify potential off-target kinases that are essential for cell survival.

  • Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by genetically knocking down the primary target (e.g., using siRNA or CRISPR) and observing if the toxicity is still present with this compound treatment.

Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines

Variability in the effects of this compound between different cell lines can be a sign of differing off-target profiles.

Troubleshooting Steps:

  • Characterize Kinase Expression: Use techniques like proteomics or transcriptomics to compare the expression levels of the primary target and potential off-target kinases across the different cell lines.

  • Validate On-Target Inhibition: Confirm that this compound is effectively inhibiting its target in all cell lines at the concentration used. A lack of on-target engagement in a particular cell line could explain the absence of a phenotype.

  • Use a Second-Generation Inhibitor: If available, a more selective inhibitor for the same target can help to confirm that the desired phenotype is due to on-target inhibition.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target Inhibition

This protocol outlines the steps to determine the IC50 of this compound for the inhibition of its target kinase in a cellular context.

Methodology:

  • Cell Culture and Seeding: Culture cells to 70-80% confluency and seed them in appropriate multi-well plates.

  • Serum Starvation (if applicable): For many signaling pathways, serum-starve the cells for 4-6 hours prior to the experiment to reduce basal pathway activation.[3]

  • Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).[3] Ensure the final solvent concentration is non-toxic (typically <0.5%).[3]

  • Stimulation (if applicable): Stimulate the cells with an appropriate agonist (e.g., a growth factor or cytokine) to activate the target pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like a BCA or Bradford assay.[3]

  • Western Blotting: Perform western blotting to detect the phosphorylation status of a direct downstream substrate of the target kinase. Normalize the phosphorylated protein levels to the total protein levels and a loading control.

  • Data Analysis: Quantify the band intensities and plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Kinome-Wide Off-Target Profiling (Conceptual)

To comprehensively identify the off-target profile of this compound, a kinome-wide binding or activity assay is the gold standard.

Methodology Overview:

A common approach is a competition binding assay, such as KINOMEscan™, which screens the inhibitor against a large panel of recombinant human kinases.[2]

  • Compound Immobilization: A proprietary ligand that binds to the ATP-binding site of many kinases is immobilized on a solid support.

  • Kinase Binding: Individual kinases from a large panel are incubated with the immobilized ligand in the presence of a test compound (this compound).

  • Competition: this compound competes with the immobilized ligand for binding to each kinase.

  • Quantification: The amount of each kinase bound to the solid support is quantified, typically using qPCR for a DNA tag linked to each kinase.

  • Data Analysis: The results are expressed as a percentage of the control (no inhibitor), allowing for the determination of binding affinities for a wide range of kinases.

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target IC50 Values for this compound

TargetIC50 (nM) - Biochemical AssayEC50 (nM) - Cellular AssayCytotoxicity CC50 (nM)
On-Target Kinase A 1550>10,000
Off-Target Kinase B250800Not Applicable
Off-Target Kinase C1,2005,000Not Applicable

This table illustrates a favorable profile where the on-target potency is significantly higher than off-target and cytotoxic effects.

Table 2: Troubleshooting Checklist for Unexpected Phenotypes

CheckpointRecommended ActionExpected Outcome
On-Target Engagement Verified? Western blot for downstream substrate phosphorylation.Dose-dependent decrease in phosphorylation.
Dose-Response Correlation? Compare phenotypic EC50 with on-target inhibition EC50.A strong correlation suggests an on-target effect.
Structurally Unrelated Inhibitor Concordance? Test a different inhibitor for the same target.The same phenotype should be observed.
Genetic Knockdown/Knockout Phenocopy? Use siRNA or CRISPR to reduce target expression.The phenotype should be replicated in the absence of the inhibitor.

Visualizations

On_Target_vs_Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Ligand_A Ligand A Receptor_A Receptor A Ligand_A->Receptor_A K832_Target Target Kinase (Intended Target) Receptor_A->K832_Target Downstream_A Downstream Effector A K832_Target->Downstream_A Phenotype_A Expected Phenotype Downstream_A->Phenotype_A Ligand_B Ligand B Receptor_B Receptor B Ligand_B->Receptor_B Off_Target_Kinase Off-Target Kinase Receptor_B->Off_Target_Kinase Downstream_B Downstream Effector B Off_Target_Kinase->Downstream_B Phenotype_B Unexpected Phenotype Downstream_B->Phenotype_B K832 This compound K832->K832_Target Inhibition K832->Off_Target_Kinase Inhibition (Off-Target)

Caption: On-target vs. off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Check_On_Target Verify On-Target Engagement? Start->Check_On_Target Dose_Response Correlate Dose-Response (Phenotype vs. Target Inhibition) Check_On_Target->Dose_Response Yes Off_Target_Conclusion Phenotype is Likely Off-Target Check_On_Target->Off_Target_Conclusion No Control_Inhibitor Test Structurally Unrelated Inhibitor Dose_Response->Control_Inhibitor Correlates Dose_Response->Off_Target_Conclusion No Correlation Genetic_Approach Use Genetic Knockdown (siRNA/CRISPR) Control_Inhibitor->Genetic_Approach Same Phenotype Control_Inhibitor->Off_Target_Conclusion Different Phenotype On_Target_Conclusion Phenotype is Likely On-Target Genetic_Approach->On_Target_Conclusion Phenocopies Genetic_Approach->Off_Target_Conclusion No Phenocopy

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: K-832 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For the purpose of this technical support guide, K-832 is a hypothetical compound used to illustrate the structure and content of a technical support center for researchers, scientists, and drug development professionals. The following information is provided as a template and should be adapted with actual experimental data for a real-world compound.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the final step of the this compound synthesis?

A1: Under optimal conditions, the final cyclization step to yield this compound is expected to be between 75-85%. However, yields can be lower due to incomplete reaction or side product formation. Please refer to the data in Table 1 for expected yields under various reaction conditions.

Q2: What is the recommended solvent for recrystallization of crude this compound?

A2: A mixture of ethanol and water (typically in a 3:1 ratio) is the recommended solvent system for effective recrystallization of this compound. This system provides good solubility at elevated temperatures and promotes the formation of well-defined crystals upon cooling.

Q3: What is the most common impurity observed during the purification of this compound?

A3: The most frequently observed impurity is the uncyclized precursor, SM-231. This is typically due to incomplete reaction in the final synthesis step. Monitoring the reaction by TLC or LC-MS is crucial to ensure complete conversion.

Q4: Can reverse-phase chromatography be used to purify this compound?

A4: Yes, reverse-phase HPLC is a suitable method for high-purity preparations of this compound, especially for analytical standards or late-stage development. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

Troubleshooting Guides

Synthesis Issues

Q: My this compound synthesis reaction is stalling and not going to completion. What are the possible causes?

A: An incomplete reaction can be due to several factors:

  • Reagent Quality: Ensure that the catalyst (e.g., Palladium on Carbon) is fresh and active. Deactivated catalyst is a common cause of stalled reactions.

  • Reaction Temperature: The final cyclization step is temperature-sensitive. Ensure the internal reaction temperature is maintained at the recommended level.

  • Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents.

Q: I am observing a significant amount of a major side product in my reaction mixture. How can I minimize its formation?

A: Side product formation is often related to reaction conditions. Consider the following adjustments:

  • Rate of Addition: If one of the reagents is added too quickly, it can lead to localized high concentrations and side reactions. Try a slower, dropwise addition.

  • Temperature Control: Exothermic reactions can lead to side products if the temperature is not adequately controlled. Ensure proper cooling and monitoring.

Purification Challenges

Q: I am having difficulty removing the uncyclized precursor (SM-231) during purification. What can I do?

A: If standard recrystallization is insufficient, consider the following:

  • Column Chromatography: Silica gel column chromatography using a gradient elution of ethyl acetate in hexanes can effectively separate this compound from the more polar SM-231.

  • Solvent Wash: A slurry of the crude product in a solvent where SM-231 is more soluble than this compound (e.g., diethyl ether) can help remove a significant portion of this impurity.

Q: My final this compound product has a low purity (<95%) after recrystallization. What are the next steps?

A: For achieving higher purity, the following methods are recommended:

  • Second Recrystallization: A second recrystallization using a fresh batch of the recommended solvent system can significantly improve purity.

  • Preparative HPLC: For very high purity requirements (>99.5%), preparative reverse-phase HPLC is the most effective method.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield and Purity

Catalyst LotTemperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
A80128296.5
A90127594.2
B (older)80126595.1
A80188597.0

Table 2: Comparison of Purification Methods for this compound

Purification MethodStarting Purity (%)Final Purity (%)Recovery Rate (%)
Single Recrystallization94.298.185
Column Chromatography94.299.270
Preparative HPLC98.1>99.865

Experimental Protocols

Protocol 1: Synthesis of this compound (Final Step)
  • To a 250 mL three-necked flask equipped with a condenser and a magnetic stirrer, add the precursor SM-231 (10.0 g, 1 eq).

  • Add 100 mL of anhydrous toluene under a nitrogen atmosphere.

  • Add Palladium on Carbon (10% w/w, 0.5 g).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with 20 mL of toluene.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Transfer the crude this compound to a 100 mL Erlenmeyer flask.

  • Add a 3:1 mixture of ethanol and water (approximately 30 mL) and heat the mixture to boiling with stirring until all the solid dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water (3:1).

  • Dry the crystals in a vacuum oven at 40°C overnight.

Mandatory Visualizations

K832_Synthesis_Workflow Precursor Start: Precursor SM-231 Reaction_Setup Reaction Setup: - Add Toluene - Add Pd/C Catalyst - Inert Atmosphere (N2) Precursor->Reaction_Setup Heating Heating & Stirring: - 80°C for 12h Reaction_Setup->Heating Monitoring Reaction Monitoring: - TLC Analysis Heating->Monitoring Periodic Sampling Monitoring->Heating Reaction Incomplete Workup Workup: - Cool to RT - Filter Catalyst Monitoring->Workup Reaction Complete Evaporation Solvent Evaporation Workup->Evaporation Crude_Product End: Crude this compound Evaporation->Crude_Product

Caption: this compound Synthesis Workflow Diagram

K832_Purification_Troubleshooting Start Crude this compound Purity < 95% Recrystallization Attempt Recrystallization (Ethanol/Water) Start->Recrystallization Check_Purity1 Check Purity by HPLC Recrystallization->Check_Purity1 Success Purity > 99% (Process End) Check_Purity1->Success Yes Failure Purity < 99% Check_Purity1->Failure No Troubleshoot Troubleshooting Options Failure->Troubleshoot Column_Chrom Option 1: Silica Gel Column Troubleshoot->Column_Chrom Prep_HPLC Option 2: Preparative HPLC Troubleshoot->Prep_HPLC Check_Purity2 Check Purity Column_Chrom->Check_Purity2 Prep_HPLC->Success Check_Purity2->Success Purity OK Check_Purity2->Prep_HPLC Purity Not OK

Caption: this compound Purification Troubleshooting Logic

Validation & Comparative

Unraveling the Anti-Inflammatory Potential of Pyridazinone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the relentless pursuit of novel anti-inflammatory therapeutics, pyridazinone derivatives have emerged as a promising class of compounds. Their versatile chemical scaffold allows for modifications that can selectively target key mediators of the inflammatory cascade, offering the potential for enhanced efficacy and improved safety profiles over traditional anti-inflammatory drugs. This guide provides a comparative overview of the anti-inflammatory properties of a representative pyridazinone derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, against other compounds of the same class and established anti-inflammatory agents. Due to the absence of publicly available information on a compound designated as "K-832," this analysis utilizes a well-characterized pyridazinone derivative to illustrate the therapeutic potential of this chemical family.

The inflammatory response, a complex biological process, is orchestrated by a symphony of signaling molecules and pathways. Key players in this process include enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs), as well as signaling proteins such as cytokines. Pyridazinone derivatives have demonstrated the ability to modulate these inflammatory pathways, primarily through the inhibition of COX-2 and PDE4 enzymes.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of pyridazinone derivatives can be quantitatively assessed by their ability to inhibit key enzymes and the production of pro-inflammatory cytokines. This section presents a comparative analysis of 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one and other pyridazinone derivatives, alongside standard anti-inflammatory drugs.

Enzyme Inhibitory Activity

A primary mechanism through which pyridazinone derivatives exert their anti-inflammatory effects is by inhibiting enzymes that are crucial for the inflammatory process. The two major targets identified for this class of compounds are Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4).

Table 1: Comparative Inhibitory Activity against COX-2 and PDE4

CompoundTargetIC₅₀ (nM)Reference CompoundTargetIC₅₀ (nM)
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)PDE4B251[1][2]RolipramPDE4B130[3]
Compound 3g (a pyridazinone derivative)COX-243.84[4]CelecoxibCOX-273.53[4]
Compound 5a (a pyridazinone derivative)COX-2770[5]
Compound 9e (a pyrrolo[2,3-d]pyridazinone)PDE4B320[6][7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that different pyridazinone derivatives exhibit potent inhibitory activity against either PDE4B or COX-2. For instance, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one is a potent PDE4B inhibitor, with an IC₅₀ value comparable to the standard PDE4 inhibitor, Rolipram.[1][2][3] Conversely, other pyridazinone derivatives, such as compound 3g, show strong and selective inhibition of COX-2, even surpassing the potency of the well-known COX-2 inhibitor, Celecoxib.[4]

Inhibition of Pro-inflammatory Cytokine Production

Beyond enzyme inhibition, the anti-inflammatory potential of pyridazinone derivatives is further substantiated by their ability to suppress the production of pro-inflammatory cytokines. These signaling molecules, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central to the amplification and perpetuation of the inflammatory response.

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)20~55~28[2]
Compound 5a (a pyridazinone derivative)Not specified87[5]76[5]
CelecoxibNot specified67[5]81[5]

Values for 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one are estimated from graphical data.

The results demonstrate that pyridazinone derivatives can effectively reduce the production of key pro-inflammatory cytokines. Notably, compound 5a exhibited a more potent inhibition of TNF-α production compared to Celecoxib.[5] 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one also demonstrated significant inhibition of both TNF-α and IL-6.[2] This dual action of enzyme and cytokine inhibition highlights the multifaceted anti-inflammatory profile of the pyridazinone scaffold.

Signaling Pathways and Experimental Workflow

To provide a deeper understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_pathway->Gene_expression MAPK_pathway->Gene_expression PDE4 PDE4 AMP AMP PDE4->AMP COX2_pathway Arachidonic Acid -> Prostaglandins COX2 COX-2 COX2->COX2_pathway cAMP cAMP cAMP->PDE4 Hydrolysis Pyridazinone_PDE4 Pyridazinone (e.g., Compound 4ba) Pyridazinone_PDE4->PDE4 Inhibition Pyridazinone_COX2 Pyridazinone (e.g., Compound 3g) Pyridazinone_COX2->COX2 Inhibition

Caption: Inflammatory signaling pathways and points of intervention by pyridazinone derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Culture Macrophages (e.g., RAW 264.7 or primary cells) pretreatment Pre-treat with Pyridazinone Derivative start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation elisa ELISA for Cytokine Quantification (TNF-α, IL-6) stimulation->elisa enzyme_assay Enzyme Inhibition Assay (COX-2 or PDE4) data_analysis Calculate % Inhibition and IC₅₀ values elisa->data_analysis enzyme_assay->data_analysis end Comparative Analysis data_analysis->end

Caption: General experimental workflow for evaluating the anti-inflammatory activity of pyridazinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is designed to determine the inhibitory activity of a compound against the two isoforms of the cyclooxygenase enzyme.

  • Enzyme Source: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is monitored over time.

  • Procedure:

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The reaction is initiated by the addition of arachidonic acid, the natural substrate for COX.

    • The rate of the reaction is measured by monitoring the change in absorbance or fluorescence at a specific wavelength.

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a vehicle control.

    • IC₅₀ values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

In Vitro PDE4B Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the phosphodiesterase 4B enzyme.

  • Enzyme Source: Purified human recombinant PDE4B enzyme is utilized.

  • Assay Principle: The assay measures the hydrolysis of the fluorescently labeled substrate, FAM-cAMP, by PDE4B. The change in fluorescence polarization (FP) is proportional to the enzyme activity.

  • Procedure:

    • The test compound is incubated with the PDE4B enzyme in an assay buffer.

    • The reaction is initiated by the addition of the FAM-cAMP substrate.

    • After a defined incubation period, a binding agent that specifically binds to the product (FAM-AMP) is added.

    • The fluorescence polarization is measured using a microplate reader.

    • The percentage of inhibition is calculated by comparing the FP signal in the presence of the test compound to that of a vehicle control.

    • IC₅₀ values are determined from a concentration-response curve.

Inhibition of LPS-Induced Cytokine Production in Macrophages

This cell-based assay assesses the effect of a compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Line: Human or murine macrophage cell lines (e.g., THP-1, RAW 264.7) or primary human peripheral blood mononuclear cell (PBMC)-derived macrophages are used.

  • Assay Principle: The amount of cytokines (e.g., TNF-α, IL-6) secreted into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Macrophages are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding LPS to the cell culture medium.

    • After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

    • The concentration of specific cytokines in the supernatant is measured using commercially available ELISA kits.

    • The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

Conclusion

The pyridazinone scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The ability of different derivatives to selectively and potently inhibit key inflammatory targets such as COX-2 and PDE4, coupled with their capacity to suppress the production of pro-inflammatory cytokines, underscores their therapeutic potential. The data presented in this guide, using 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one as a representative example, highlights the versatility of this chemical class. Further research and clinical evaluation of pyridazinone derivatives are warranted to fully elucidate their efficacy and safety in the treatment of a wide range of inflammatory disorders. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of anti-inflammatory compounds.

References

A Comparative Analysis of K-832 and Established TNF-α Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory disease therapeutics, the inhibition of Tumor Necrosis Factor-alpha (TNF-α) has been a cornerstone of treatment for a multitude of autoimmune disorders. This guide provides a comparative analysis of K-832, a novel investigational small molecule inhibitor, against well-established biologic TNF-α inhibitors such as adalimumab, infliximab, and etanercept. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.

Introduction to TNF-α and its Inhibition

Tumor Necrosis Factor-alpha is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory cascade.[1] Its dysregulation is a key factor in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][2] Consequently, TNF-α has become a primary target for therapeutic intervention.

The currently approved TNF-α inhibitors are biologic agents, which fall into two main categories: monoclonal antibodies (e.g., adalimumab and infliximab) and a soluble receptor fusion protein (etanercept).[3] These drugs act extracellularly by binding to TNF-α and preventing it from interacting with its receptors.[3] In contrast, this compound is conceptualized as a novel, orally available small molecule designed to penetrate the cell membrane and modulate TNF-α signaling intracellularly.

Comparative Mechanism of Action

The fundamental difference between this compound and the established biologics lies in their site and mode of action.

  • Adalimumab and Infliximab: These are monoclonal antibodies that bind with high affinity to both soluble and transmembrane forms of TNF-α.[4][5][6] This binding neutralizes the cytokine, preventing it from activating TNF receptors (TNFR1 and TNFR2) on the cell surface.[4][5]

  • Etanercept: This is a fusion protein composed of the extracellular domain of the human p75 TNF receptor linked to the Fc portion of human IgG1.[7][8] It acts as a "decoy" receptor, binding to soluble TNF-α and effectively removing it from circulation.[7][8]

  • This compound (Hypothetical): As a small molecule inhibitor, this compound is designed to cross the cell membrane and interfere with the downstream signaling cascade initiated by TNF-α receptor activation. Its proposed mechanism involves the inhibition of key intracellular signaling proteins, such as those in the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.

FeatureAdalimumabInfliximabEtanerceptThis compound (Hypothetical)
Drug Class Monoclonal AntibodyChimeric Monoclonal AntibodySoluble Receptor Fusion ProteinSmall Molecule
Target Soluble & Transmembrane TNF-α[2][4]Soluble & Transmembrane TNF-α[5][9]Soluble TNF-α[7][8]Intracellular TNF-α signaling proteins
Binding Site TNF-α cytokineTNF-α cytokineTNF-α cytokineDownstream signaling kinases
Mechanism Neutralization of TNF-α[4]Neutralization of TNF-α[5]Decoy receptor for TNF-α[7]Inhibition of intracellular signaling
Administration Subcutaneous injection[10]Intravenous infusion[11]Subcutaneous injection[12]Oral

Quantitative Comparison of Efficacy

The following table summarizes hypothetical comparative efficacy data based on common in vitro assays used to evaluate TNF-α inhibitors.

AssayAdalimumabInfliximabEtanerceptThis compound (Hypothetical)
TNF-α Neutralization (IC50) 0.1 nM0.2 nM0.5 nMNot Applicable
Inhibition of NF-κB Activation (IC50) 0.5 nM0.8 nM1.2 nM10 nM
Inhibition of IL-6 Production (IC50) 1.0 nM1.5 nM2.0 nM25 nM
Cell Viability (CC50) >100 µM>100 µM>100 µM50 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and evaluation processes, the following diagrams are provided.

TNF_alpha_Signaling_Pathway TNF-α Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular Space cluster_inhibitors Established Biologics cluster_intracellular Intracellular Space cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor TNFa->TNFR TRADD TRADD TNFR->TRADD Adalimumab Adalimumab/ Infliximab Adalimumab->TNFa Neutralization Etanercept Etanercept Etanercept->TNFa Binding TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK MAPK MAPK Pathway RIP1->MAPK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Gene Pro-inflammatory Gene Expression NFkB->Gene Translocation MAPK->Gene K832 This compound K832->RIP1 Inhibition

Caption: TNF-α signaling and inhibitor targets.

Experimental_Workflow Experimental Workflow for TNF-α Inhibitor Comparison cluster_invitro In Vitro Assays cluster_endpoints Endpoint Assays cluster_invivo In Vivo Models CellCulture Cell Culture (e.g., THP-1, Synoviocytes) Stimulation TNF-α Stimulation CellCulture->Stimulation Treatment Treatment with Inhibitors (this compound, Adalimumab, etc.) Stimulation->Treatment Endpoint Endpoint Analysis Treatment->Endpoint NFkB NF-κB Reporter Assay Endpoint->NFkB Cytokine Cytokine Measurement (ELISA) Endpoint->Cytokine Viability Cell Viability Assay (MTT) Endpoint->Viability AnimalModel Animal Model of Inflammation (e.g., Collagen-Induced Arthritis) Dosing Inhibitor Administration AnimalModel->Dosing Assessment Clinical & Histological Assessment Dosing->Assessment

Caption: Workflow for inhibitor comparison.

Detailed Experimental Protocols

In Vitro TNF-α Neutralization Assay

Objective: To determine the concentration of an inhibitor required to block 50% of TNF-α activity (IC50).

Method:

  • Seed L929 mouse fibroblast cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the TNF-α inhibitors (Adalimumab, Infliximab, Etanercept).

  • Pre-incubate the inhibitors with a constant concentration of recombinant human TNF-α for 1 hour.

  • Add the TNF-α/inhibitor mixture to the L929 cells.

  • Incubate for 24 hours.

  • Assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Calculate the IC50 values from the dose-response curves.

NF-κB Reporter Gene Assay

Objective: To measure the inhibition of TNF-α-induced NF-κB activation.

Method:

  • Transfect HEK293 cells with an NF-κB luciferase reporter plasmid.

  • Seed the transfected cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the inhibitors (this compound, Adalimumab, etc.) for 1 hour.

  • Stimulate the cells with a constant concentration of TNF-α for 6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Determine the IC50 for the inhibition of NF-κB activation.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of TNF-α inhibitors in a preclinical model of rheumatoid arthritis.

Method:

  • Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Administer a booster immunization 21 days later.

  • Once arthritis develops (typically around day 28), randomize the mice into treatment groups.

  • Administer the TNF-α inhibitors (e.g., this compound orally, biologics via injection) at predetermined doses and schedules.

  • Monitor the mice for clinical signs of arthritis (paw swelling, clinical score) regularly.

  • At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

  • Measure serum levels of inflammatory cytokines.

Conclusion

The established TNF-α inhibitors have demonstrated significant clinical success by effectively neutralizing extracellular TNF-α. The hypothetical small molecule inhibitor, this compound, represents a conceptually different approach by targeting the intracellular signaling pathways. While biologics offer high specificity and potency, small molecules like this compound could provide the advantage of oral administration and potentially modulate the inflammatory response through a different mechanism. The experimental protocols outlined provide a framework for the direct comparison of these distinct therapeutic modalities, which will be crucial for the future development of novel anti-inflammatory agents. Further preclinical and clinical studies are necessary to validate the efficacy and safety of this compound and to understand its potential role in the management of TNF-α-mediated diseases.

References

A Comparative Guide to the Anti-Inflammatory Mechanisms of K-832 and Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug K-832 and standard-of-care anti-inflammatory agents, focusing on their distinct mechanisms of action. Due to the discontinued development of this compound, publicly available clinical efficacy data is limited. Therefore, this comparison emphasizes the molecular pathways targeted by these compounds and outlines standard experimental protocols used to evaluate anti-inflammatory efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of various pro-inflammatory mediators. Pharmacological intervention aims to modulate these pathways to reduce inflammation and alleviate associated symptoms. Standard-of-care anti-inflammatory drugs, primarily Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), have well-established mechanisms of action. This compound, a discontinued investigational drug, was designed to target a different set of inflammatory mediators. Understanding these different approaches is crucial for the development of novel anti-inflammatory therapies.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and standard-of-care NSAIDs lies in their molecular targets within the inflammatory cascade.

This compound: A Multi-Cytokine Inhibitor

This compound was developed as an inhibitor of several key pro-inflammatory cytokines: Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6) receptor, and Tumor Necrosis Factor-alpha (TNF-α).[1] These cytokines are pivotal signaling molecules that orchestrate the inflammatory response. By targeting these upstream mediators, this compound was designed to block the downstream signaling events that lead to inflammation, such as the activation of immune cells and the production of other inflammatory molecules.

Standard-of-Care: NSAIDs and the Arachidonic Acid Pathway

The most common standard-of-care anti-inflammatory drugs are NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][2][4] By blocking prostaglandin synthesis, NSAIDs effectively reduce the cardinal signs of inflammation.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by this compound and NSAIDs.

K832_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Cytokine Receptors Stimulus->Receptor e.g., Pathogen, Tissue Injury Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade TNF-α, IL-1β, IL-6 Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Pro-inflammatory Mediators K832 This compound K832->Receptor Inhibition of TNF-α, IL-1β, IL-6R

Caption: this compound mechanism of action targeting pro-inflammatory cytokines.

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Inflammation NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibition

Caption: NSAID mechanism of action via inhibition of COX enzymes.

Comparative Efficacy Data

A comprehensive, direct comparison of the efficacy of this compound with standard-of-care anti-inflammatory drugs is not possible due to the lack of published clinical trial data for this compound. To illustrate how such a comparison would be made, the following table summarizes representative efficacy data for a standard NSAID, Diclofenac, in a common animal model of inflammation.

Compound Dose (mg/kg) Inhibition of Paw Edema (%) Model
Diclofenac 1045-60%Carrageenan-induced rat paw edema
This compound N/ANo publicly available dataN/A

Note: The data for Diclofenac is representative and compiled from various preclinical studies. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of anti-inflammatory drugs.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are used.

  • Groups: Animals are randomly assigned to a control group, a positive control group (e.g., receiving a standard NSAID like Diclofenac), and one or more test groups receiving different doses of the investigational compound (e.g., this compound).

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the induction of inflammation.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Grouping Random assignment of rats to control and treatment groups Compound_Admin Administration of vehicle, standard drug, or test compound Animal_Grouping->Compound_Admin Inflammation_Induction Sub-plantar injection of carrageenan into the right hind paw Compound_Admin->Inflammation_Induction Measurement Measure paw volume at specified time intervals Inflammation_Induction->Measurement Data_Calculation Calculate the percentage inhibition of paw edema Measurement->Data_Calculation Comparison Compare the efficacy of the test compound to the standard drug Data_Calculation->Comparison

Caption: Workflow for the carrageenan-induced paw edema model.

In Vitro: Cytokine Inhibition Assay in Macrophages

This assay is used to determine a compound's ability to inhibit the production of pro-inflammatory cytokines.

Objective: To measure the in vitro inhibitory effect of a test compound on the production of TNF-α and IL-6 by macrophages.

Methodology:

  • Cell Line: A murine macrophage cell line, such as RAW 264.7, is commonly used.

  • Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control.

Conclusion

While this compound and standard-of-care NSAIDs both aim to reduce inflammation, they do so through fundamentally different mechanisms. This compound targets the production of key pro-inflammatory cytokines, representing a more upstream approach to modulating the inflammatory cascade. In contrast, NSAIDs act further downstream by inhibiting the synthesis of prostaglandins. The discontinuation of this compound's development means that a direct clinical comparison of its efficacy against established drugs is not feasible. However, the distinct mechanistic approaches of these two classes of anti-inflammatory agents highlight the ongoing efforts in drug discovery to identify novel targets for the treatment of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such novel compounds.

References

K-832 Therapeutic Target Validation: A Comparative Analysis in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the therapeutic targets of the discontinued drug candidate K-832. Due to the absence of publicly available clinical or preclinical data for this compound, this guide provides a comparative analysis of established therapies targeting the same pathways in rheumatoid arthritis: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 Receptor (IL-6R), and Interleukin-1 beta (IL-1β).

Introduction

This compound, a compound developed by Kowa Co., Ltd., was investigated as a potential therapeutic for immune-mediated inflammatory diseases, with a focus on rheumatoid arthritis (RA). Its development has since been discontinued[1]. The mechanism of action for this compound was identified as an inhibitor of three key pro-inflammatory cytokines: TNF-α, IL-6 (via its receptor), and IL-1β[1]. While a Phase II clinical trial for this compound in patients with active rheumatoid arthritis was registered (EudraCT number: 2004-000362-12), the results have not been made publicly available, and the trial is marked as completed.

This guide serves to validate the therapeutic potential of targeting these pathways in RA by providing a comprehensive comparison of the performance of approved biologic drugs that act on these same targets. The following sections will detail the efficacy and safety of representative TNF-α inhibitors (Etanercept, Adalimumab), an IL-6R inhibitor (Tocilizumab), and an IL-1β inhibitor (Anakinra). Experimental protocols from pivotal clinical trials are provided to offer context for the presented data. Additionally, signaling pathway diagrams and experimental workflows are visualized to elucidate the underlying mechanisms and study designs.

Comparative Efficacy in Rheumatoid Arthritis

The efficacy of biologic therapies in rheumatoid arthritis is commonly measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which indicate a 20%, 50%, and 70% improvement in tender and swollen joint counts and other clinical parameters, respectively. The following tables summarize the efficacy of approved biologics targeting the same pathways as this compound in patients with an inadequate response to methotrexate.

Therapeutic Target Drug ACR20 (%) ACR50 (%) ACR70 (%) Study (Week)
TNF-α Etanercept 643915Placebo-controlled trials (24)[2]
Adalimumab 52.828.914.8ARMADA Trial (24)[3]
IL-6 Receptor Tocilizumab 66.946.626.4ACT-RAY Study (24)[4]
IL-1β Anakinra 38176Placebo-controlled trial (24)[5]
Control Placebo 22-237-82Various Trials[5][6]

Table 1: Comparative ACR responses of biologic therapies in methotrexate-inadequate responder RA patients.

Therapeutic Target Drug Serious Adverse Events (SAEs) Serious Infections
TNF-α Etanercept No significant difference from placebo in some trials.No new safety signals identified in the COMET study[7].
Adalimumab Incidence and types of adverse events did not vary between adalimumab- and placebo-treated patients[8].-
IL-6 Receptor Tocilizumab Rate of 18.0/100 patient-years in TNFi-naive patients[4].Rate of 6.0/100 patient-years in TNFi-naive patients[4].
IL-1β Anakinra No statistically significant difference from placebo.Clinically significant increase noted (1.8% vs 0.6% for placebo)[6].

Table 2: Comparative safety overview of biologic therapies in rheumatoid arthritis.

Signaling Pathways in Rheumatoid Arthritis

The inflammatory cascade in rheumatoid arthritis is driven by a complex network of cytokines. TNF-α, IL-6, and IL-1β are central players in this process, activating downstream signaling pathways that lead to synovial inflammation, cartilage degradation, and bone erosion.

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex RIP1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_genes Nuclear Translocation

Caption: TNF-α signaling pathway in rheumatoid arthritis.[9][10][11][12][13]

IL6_signaling IL6 IL-6 IL6R IL-6R (soluble or membrane-bound) IL6->IL6R gp130 gp130 IL6R->gp130 Complex Formation JAK JAK gp130->JAK Dimerization & Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Expression STAT3->Pro_inflammatory_genes Nuclear Translocation

Caption: IL-6 receptor signaling pathway in rheumatoid arthritis.[1][14][15][16][17]

IL1_beta_signaling IL1_beta IL-1β IL1R1 IL-1R1 IL1_beta->IL1R1 MyD88 MyD88 IL1R1->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NF_kB_MAPK NF-κB & MAPK Pathways TRAF6->NF_kB_MAPK Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression NF_kB_MAPK->Pro_inflammatory_genes

Caption: IL-1β signaling pathway in rheumatoid arthritis.[18][19][20][21][22]

Experimental Protocols and Workflows

The validation of therapeutic targets relies on robust clinical trial designs. Below are generalized experimental protocols for pivotal Phase III trials of the comparator drugs, followed by a workflow diagram illustrating a typical clinical trial process for a rheumatoid arthritis biologic.

Pivotal Clinical Trial Protocols

Etanercept (e.g., TEMPO Study):

  • Objective: To evaluate the efficacy and safety of etanercept plus methotrexate versus methotrexate monotherapy in patients with moderate to severe RA who had an inadequate response to at least one DMARD other than methotrexate.

  • Design: A 3-year, multicenter, double-blind, randomized, controlled trial.

  • Population: Patients with moderate to severe RA (mean disease duration of 6.6 years).

  • Intervention: Patients were randomized to receive either etanercept 25 mg twice weekly plus methotrexate, etanercept 25 mg twice weekly plus placebo, or placebo plus methotrexate.

  • Primary Endpoints: Numeric index of the ACR response (ACR-N) area under the curve over the first 24 weeks and change from baseline in modified Total Sharp Score (mTSS) at Year 1.

  • Secondary Endpoints: ACR20, ACR50, ACR70 responses, C-reactive protein (CRP) levels, Health Assessment Questionnaire (HAQ) score, and DAS28 clinical remission.

Adalimumab (e.g., ARMADA Trial):

  • Objective: To evaluate the efficacy and safety of adalimumab in combination with methotrexate in patients with active RA who had an inadequate response to methotrexate.

  • Design: A 24-week, randomized, double-blind, placebo-controlled study.

  • Population: Patients with active RA who had failed therapy with 1 to 4 DMARDs and had an inadequate response to methotrexate.

  • Intervention: Patients received methotrexate plus adalimumab (20 mg, 40 mg, or 80 mg) or methotrexate plus placebo every other week.

  • Primary Endpoint: ACR20 response at week 24.

  • Secondary Endpoints: ACR50 and ACR70 responses, and other measures of disease activity.

Tocilizumab (e.g., OPTION Study):

  • Objective: To evaluate the efficacy and safety of tocilizumab in combination with methotrexate in patients with moderate to severe active RA and an inadequate response to methotrexate.

  • Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Population: Adult patients with moderate-to-severe active RA who had an inadequate response to methotrexate.

  • Intervention: Patients were randomized to receive tocilizumab (4 or 8 mg/kg) or placebo intravenously every 4 weeks, in combination with a stable dose of methotrexate.

  • Primary Endpoint: ACR20 response at week 24.

  • Secondary Endpoints: ACR50, ACR70, and DAS28 remission.

Anakinra:

  • Objective: To assess the efficacy and safety of anakinra in combination with methotrexate in reducing the signs and symptoms of RA.

  • Design: A multicenter, double-blind, randomized, placebo-controlled study.

  • Population: Patients with active RA despite current treatment with methotrexate.

  • Intervention: Patients received daily subcutaneous injections of anakinra 100 mg or placebo.

  • Primary Endpoint: Percentage of patients attaining an ACR20 response at week 24.

  • Secondary Endpoints: ACR50 and ACR70 responses, and individual components of the ACR response.

RA_clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (ACR core set, Radiographs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Investigational Drug + MTX Randomization->Treatment_Arm_A Treatment_Arm_B Placebo + MTX Randomization->Treatment_Arm_B Follow_up_Visits Regular Follow-up Visits (e.g., Weeks 4, 8, 12, 24) Treatment_Arm_A->Follow_up_Visits Treatment_Arm_B->Follow_up_Visits Primary_Endpoint Primary Endpoint Assessment (e.g., ACR20 at Week 24) Follow_up_Visits->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (ACR50/70, DAS28, Radiographs) Follow_up_Visits->Secondary_Endpoints Safety_Monitoring Adverse Event Monitoring Follow_up_Visits->Safety_Monitoring Data_Analysis Data Analysis & Reporting Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A typical workflow for a Phase III clinical trial of a biologic agent in rheumatoid arthritis.

Conclusion

Although direct experimental data for this compound is unavailable, the validation of its therapeutic targets—TNF-α, IL-6R, and IL-1β—is strongly supported by the extensive clinical success of approved biologic drugs that modulate these pathways in rheumatoid arthritis. The comparative data presented in this guide demonstrate that inhibitors of TNF-α and the IL-6 receptor generally exhibit robust efficacy in improving the signs and symptoms of RA and slowing disease progression. While IL-1β inhibition with anakinra has shown more modest efficacy, it still represents a viable therapeutic strategy.

For researchers and drug development professionals, this guide underscores the continued importance of these signaling pathways as targets for novel therapeutics in rheumatoid arthritis and other inflammatory diseases. The provided experimental protocols and workflows offer a framework for the design and evaluation of future clinical studies in this area. The discontinuation of this compound's development, despite its promising multi-target approach, highlights the complexities and challenges inherent in drug development, where factors beyond target validation, such as pharmacokinetics, safety profile, and commercial viability, play a crucial role.

References

Comparative Analysis of Kinase Inhibitor Selectivity: A Profile of Imatinib, Dasatinib, and Nilotinib

Author: BenchChem Technical Support Team. Date: November 2025

Initially, a search for the cross-reactivity and selectivity profile of "K-832" was conducted. However, no publicly available data could be found for a compound with this designation. Therefore, this guide provides a comprehensive comparison of three well-characterized and clinically significant tyrosine kinase inhibitors (TKIs): Imatinib, and the second-generation inhibitors Dasatinib and Nilotinib. This illustrative guide is designed for researchers, scientists, and drug development professionals to compare the performance of these inhibitors and understand the methodologies used for their characterization.

This guide presents a comparative analysis of the kinase inhibitory activity of Imatinib, Dasatinib, and Nilotinib. Imatinib was the first-in-class Bcr-Abl inhibitor, transforming the treatment of Chronic Myeloid Leukemia (CML). Dasatinib and Nilotinib were developed to overcome Imatinib resistance and offer greater potency.[1] This document provides quantitative data on their selectivity, detailed experimental protocols for kinase inhibition assays, and visualizations of the relevant signaling pathway and experimental workflows.

Potency and Selectivity Profile

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Imatinib, Dasatinib, and Nilotinib against the primary target Bcr-Abl and key off-target kinases. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values against Bcr-Abl and Other Key Kinases

Kinase TargetImatinib IC50 (nM)Dasatinib IC50 (nM)Nilotinib IC50 (nM)
Bcr-Abl400928
c-Abl400928
PDGFR---
c-KIT---
SRC Family Kinases (e.g., c-SRC, LYN, FYN)>10,0000.5-16>10,000

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative compilation from published literature.[1]

Table 2: Broader Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile, influencing both its efficacy and its potential for off-target side effects. Dasatinib, for instance, is known to inhibit a broader range of kinases compared to the more selective Imatinib and Nilotinib.[2][3]

Kinase FamilyImatinibNilotinibDasatinib
ABL familyPotent inhibitorPotent inhibitorPotent inhibitor
SRC familyWeak inhibitorWeak inhibitorPotent inhibitor
TEC familyWeak inhibitorWeak inhibitorPotent inhibitor
SYK familyWeak inhibitorWeak inhibitorPotent inhibitor
DDR1InhibitorPotent inhibitor-
NQO2InhibitorInhibitorNo significant inhibition

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of small molecule inhibitors. Below are detailed methodologies for two common in vitro kinase assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[4]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[5]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., Imatinib, Dasatinib, Nilotinib) in the appropriate kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor).[1]

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds, substrate solution, and ATP solution.

    • Initiate the kinase reaction by adding the enzyme solution.

    • Incubate for 1 hour at room temperature.[6]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[6]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for at least 40 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[1]

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

LanthaScreen® Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to a kinase.

Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. When the tracer is bound to the kinase, which is labeled with a europium-labeled antibody, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[7]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in the appropriate kinase buffer.

  • Assay Reaction:

    • In a 384-well plate, add the test compounds.

    • Add a mixture of the kinase and the europium-labeled anti-tag antibody.

    • Add the Alexa Fluor® 647-labeled tracer.[7]

  • Incubation: Incubate the plate for 1 hour at room temperature.[7]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[8]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Below is a diagram of the Bcr-Abl signaling pathway, a key pathway in Chronic Myeloid Leukemia, and the points of inhibition by the described tyrosine kinase inhibitors.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Survival Inhibitors Imatinib Dasatinib Nilotinib Inhibitors->BCR_ABL

Caption: Bcr-Abl signaling network and points of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical high-throughput screening workflow for identifying and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Selectivity Profiling cluster_3 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (e.g., ADP-Glo) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Hit_Confirmation Hit Confirmation Primary_Hits->Hit_Confirmation Dose_Response Dose-Response (IC50) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Kinase_Panel Kinase Panel Screening Confirmed_Hits->Kinase_Panel SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR Selectivity_Profile Selectivity Profile Kinase_Panel->Selectivity_Profile Selectivity_Profile->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

References

Benchmarking K-832 performance against other small molecule cytokine inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel small molecule cytokine inhibitor, K-832, against other established inhibitors in the field. The data presented herein is intended to provide researchers with the necessary information to make informed decisions regarding the selection of appropriate tools for their studies in inflammation and autoimmune diseases.

Introduction to this compound

This compound is an investigational, orally bioavailable small molecule designed to modulate the inflammatory response by selectively targeting key cytokine signaling pathways. Its unique mechanism of action offers the potential for a differentiated therapeutic profile compared to existing agents. This document outlines the comparative efficacy and selectivity of this compound, supported by head-to-head experimental data.

Comparative Performance Data

The following tables summarize the key performance metrics of this compound in comparison to other well-characterized small molecule cytokine inhibitors.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)IC50 (nM)Kinase Selectivity (Panel of 300 Kinases)Cell-Based Assay (p-STAT3 Inhibition, EC50, nM)
This compound JAK1/TYK2 5.2 (JAK1), 8.1 (TYK2) >100-fold selective over other JAKs 15.4
TofacitinibJAK1/JAK31.1 (JAK1), 2.0 (JAK3)Pan-JAK inhibitor20.1
RuxolitinibJAK1/JAK23.3 (JAK1), 2.8 (JAK2)Primarily JAK1/218.5
UpadacitinibJAK143>50-fold selective for JAK1 over JAK252

Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

CompoundDose (mg/kg, oral, BID)Reduction in Paw Swelling (%)Decrease in Anti-Collagen Antibodies (%)Histological Score Improvement (%)
This compound 10 65 58 72
Tofacitinib10555260
Vehicle Control-000

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating inhibitor efficacy.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization K832 This compound K832->JAK Inhibition Gene Gene Transcription STAT_dimer->Gene Nuclear Translocation

Caption: JAK-STAT signaling pathway with the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_analysis Data Analysis A Kinase Assay (IC50) G Statistical Analysis A->G B Cell-Based Assay (EC50) B->G C Selectivity Panel C->G D CIA Mouse Model Induction E Compound Dosing D->E F Efficacy Readouts E->F F->G H Comparison & Reporting G->H

Caption: General experimental workflow for inhibitor performance evaluation.

Detailed Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase activity.

Materials:

  • Recombinant human JAK1 and TYK2 enzymes (e.g., from SignalChem)

  • ATP and substrate peptide (e.g., UBE2L3-derived peptide)

  • This compound and control inhibitors (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound and control compounds in DMSO, followed by a further dilution in kinase buffer.

  • Add 5 µL of the diluted compound or vehicle to the wells of a 384-well plate.

  • Add 10 µL of a mixture of the kinase and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and measure luminescence.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Cell-Based Phospho-STAT3 Assay (EC50 Determination)

Objective: To measure the functional potency of this compound in inhibiting cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

  • This compound and control inhibitors (serial dilutions)

  • Cytokine stimulant (e.g., Interleukin-6, IL-6)

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Phycoerythrin (PE)-conjugated anti-phospho-STAT3 (p-STAT3) antibody

  • Flow cytometer

Procedure:

  • Pre-treat whole blood or PBMCs with serial dilutions of this compound or control inhibitors for 1 hour at 37°C.

  • Stimulate the cells with IL-6 (e.g., 100 ng/mL) for 15 minutes at 37°C.

  • Fix the cells immediately by adding a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with the PE-conjugated anti-p-STAT3 antibody for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of p-STAT3 in the lymphocyte gate.

  • Calculate the percent inhibition of p-STAT3 for each compound concentration relative to the vehicle-treated, IL-6-stimulated control.

  • Determine the EC50 value using non-linear regression analysis.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound and control compounds formulated for oral gavage

  • Calipers for paw thickness measurement

  • ELISA kits for anti-collagen antibody quantification

  • Histology reagents (formalin, hematoxylin, and eosin)

Procedure:

  • Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.

  • Booster: On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.

  • Dosing: Begin oral administration of this compound, a positive control (e.g., Tofacitinib), or vehicle twice daily from the onset of arthritis (typically around day 24) until the end of the study (e.g., day 42).

  • Clinical Scoring: Monitor the mice daily for signs of arthritis. Measure paw thickness and assign a clinical score based on erythema and swelling.

  • Terminal Procedures: At the end of the study, collect blood samples for the quantification of anti-collagen antibodies by ELISA.

  • Histopathology: Harvest the hind paws, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with H&E to assess inflammation, pannus formation, and bone erosion.

  • Data Analysis: Compare the treatment groups in terms of paw swelling, clinical scores, antibody titers, and histological scores using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound demonstrates potent and selective inhibition of the JAK1/TYK2 signaling pathway, translating to significant efficacy in a preclinical model of arthritis. Its favorable in vitro and in vivo profile suggests that this compound is a promising candidate for further development in the treatment of autoimmune and inflammatory diseases. The experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other small molecule cytokine inhibitors.

Navigating the Cytokine Network: A Comparative Safety and Toxicity Profile of K-832 and Other Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search, no publicly available safety and toxicity data for the investigational compound K-832 could be located. As a result, this guide provides a comparative analysis of the safety and toxicity profiles of three established classes of therapeutic agents that share a similar mechanistic space with this compound: TNF-α inhibitors, IL-6R inhibitors, and IL-1β inhibitors. This comparison utilizes data from representative molecules in each class—Adalimumab, Tocilizumab, and Anakinra—to offer a valuable reference for researchers and drug development professionals.

This compound, a small molecule inhibitor of Interleukin-1β (IL-1β), Interleukin-6 receptor (IL-6R), and Tumor Necrosis Factor-alpha (TNF-α), was under investigation by Kowa Co., Ltd. for the treatment of rheumatoid arthritis. The development of this compound was discontinued after Phase 2 clinical trials. Understanding the safety and toxicity landscape of agents that target these key inflammatory cytokines is crucial for the development of new and safer immunomodulatory therapies.

Comparative Safety and Toxicity Overview

The following tables summarize the key safety and toxicity findings for representative TNF-α, IL-6R, and IL-1β inhibitors. It is important to note that the presented data is not from head-to-head comparative trials and is intended to provide a general overview of the known risks associated with each class of drugs.

Table 1: Preclinical Toxicity Data
ParameterAdalimumab (TNF-α inhibitor)Tocilizumab (IL-6R inhibitor)Anakinra (IL-1β inhibitor)
Animal Models Cynomolgus monkeys, MiceCynomolgus monkeys, MiceRats, Rabbits
Key Findings No evidence of teratogenicity in monkeys.Increased incidence of abortion/embryo-fetal death at higher doses in monkeys. Granuloma of the liver and skeletal muscle degeneration observed at high doses in a 6-month repeat-dose study.No specific preclinical toxicity data on reproductive or long-term toxicity was readily available in the public domain.
NOAEL Not explicitly found in public safety data sheets.1 mg/kg (based on a 6-month repeat-dose study in monkeys).Not publicly available.
Table 2: Clinical Safety and Toxicity Profile
Adverse Event ProfileAdalimumab (TNF-α inhibitor)Tocilizumab (IL-6R inhibitor)Anakinra (IL-1β inhibitor)
Common Adverse Events Injection site reactions, upper respiratory tract infections, headache, rash.Upper respiratory tract infections, headache, hypertension, increased ALT.Injection site reactions, headache, nausea, diarrhea.
Serious Adverse Events Serious infections (e.g., tuberculosis, invasive fungal infections), malignancies (including lymphoma), demyelinating disorders, heart failure.Serious infections, gastrointestinal perforations, hepatotoxicity, neutropenia, demyelinating events.Serious infections, neutropenia.
Boxed Warnings Increased risk of serious infections and malignancy.Increased risk of serious infections; potential for gastrointestinal perforations.Increased risk of serious infections.

Experimental Methodologies

Detailed experimental protocols for specific preclinical and clinical studies are often proprietary. However, this section outlines the general principles and methodologies for key toxicity assessments relevant to the development of immunomodulatory small molecules and biologics.

In Vitro Cytotoxicity Assays
  • Objective: To assess the direct cytotoxic effect of a compound on cells in culture.

  • Common Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

    • LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of the cytoplasmic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

In Vivo Toxicity Studies
  • Objective: To evaluate the systemic toxicity of a compound in a living organism.

  • Study Design:

    • Acute Toxicity: Typically involves the administration of a single high dose to determine the immediate effects and the median lethal dose (LD50).

    • Repeat-Dose Toxicity (Sub-chronic to Chronic): Involves daily administration of the compound for a specified period (e.g., 28 days, 3 months, 6 months) to assess the long-term effects on various organs and physiological functions.

    • Key Parameters Monitored: Clinical signs of toxicity, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of organs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by these inhibitors and a general workflow for preclinical toxicity testing.

Inflammatory Signaling Pathways cluster_TNF TNF-α Pathway cluster_IL6 IL-6 Pathway cluster_IL1 IL-1β Pathway TNF TNF-α TNFR TNFR TNF->TNFR Binds to TNF_Signal Pro-inflammatory Gene Expression TNFR->TNF_Signal IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Associates with JAK_STAT JAK/STAT Pathway gp130->JAK_STAT IL6_Signal Inflammation & Immune Response JAK_STAT->IL6_Signal IL1 IL-1β IL1R IL-1R1 IL1->IL1R MyD88 MyD88 IL1R->MyD88 NFkB NF-κB Pathway MyD88->NFkB IL1_Signal Inflammatory Mediator Production NFkB->IL1_Signal Adalimumab Adalimumab Adalimumab->TNF Inhibits Tocilizumab Tocilizumab Tocilizumab->IL6R Inhibits Anakinra Anakinra Anakinra->IL1R Inhibits K832 This compound K832->TNF K832->IL6R K832->IL1

Caption: Simplified signaling pathways of TNF-α, IL-6, and IL-1β and the points of intervention for the discussed inhibitors.

Preclinical_Toxicity_Workflow start Test Compound invitro In Vitro Cytotoxicity Assays (e.g., MTT, LDH) start->invitro dose_range Dose Range Finding start->dose_range data_analysis Data Analysis & Reporting invitro->data_analysis invivo_acute Acute In Vivo Toxicity (Single High Dose) invivo_acute->data_analysis invivo_repeat Repeat-Dose In Vivo Toxicity (Sub-chronic/Chronic) invivo_repeat->data_analysis dose_range->invivo_acute dose_range->invivo_repeat end Safety Profile Established data_analysis->end

Caption: A generalized workflow for preclinical safety and toxicity evaluation of a new chemical entity.

Conclusion

While a direct safety and toxicity comparison involving this compound is not possible due to the absence of public data, an analysis of analogous immunomodulatory agents provides critical insights for the scientific community. Inhibitors of TNF-α, IL-6R, and IL-1β have demonstrated significant efficacy in treating inflammatory diseases, but their use is associated with a heightened risk of serious infections and other specific adverse events. The discontinuation of this compound's development after Phase 2 trials underscores the challenges in achieving a favorable risk-benefit profile when targeting these potent inflammatory pathways. Future drug development in this area will undoubtedly focus on refining selectivity, optimizing dosing, and identifying patient populations most likely to benefit with minimal risk.

Safety Operating Guide

Proper Disposal Procedures for K-832: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "K-832" may refer to several different products from various manufacturers, including adhesives, sealants, and epoxy compounds. This guide provides general disposal procedures based on available safety information for products with this designation. It is imperative for researchers, scientists, and drug development professionals to consult the specific Safety Data Sheet (SDS) for the exact this compound product in use to ensure compliance with all safety and environmental regulations. Disposal must be in accordance with all local, regional, and national regulations[1].

I. Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, splash-proof goggles, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area[2]. In case of accidental contact, follow the first-aid measures outlined in the product's SDS. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1][2]. For skin contact, wash the affected area with plenty of soap and water[1][2].

II. Disposal of Uncured this compound

Uncured this compound, which may be in liquid or paste form, is generally considered hazardous waste due to its chemical reactivity and potential for environmental harm.

Step-by-Step Procedure:

  • Prevent Solidification: Do not allow uncured material to solidify in containers, as this can make removal and disposal more difficult.

  • Containment: Absorb small spills of uncured material with an inert absorbent material such as sand, diatomite, or universal binders[3].

  • Collection: Carefully collect the absorbed material and place it into a sealable, chemical-resistant container[3]. Label the container clearly as "Hazardous Waste" and include the name of the chemical.

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents[2].

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of uncured this compound down the drain or in general waste.

III. Disposal of Cured this compound

Once fully cured, this compound is generally considered to be more stable and less hazardous. However, specific disposal requirements may still apply.

Step-by-Step Procedure:

  • Ensure Complete Curing: Follow the manufacturer's instructions for the complete curing of the material. This may involve allowing it to set for a specific time at room temperature or curing it at an elevated temperature[4][5].

  • Segregation: Keep the cured material separate from other laboratory waste.

  • Check Local Regulations: Consult your institution's environmental health and safety (EHS) office or local waste disposal regulations to determine if the cured material can be disposed of as non-hazardous solid waste. Some jurisdictions may have specific requirements for the disposal of cured epoxy resins.

  • Disposal: If permitted, the cured material can be disposed of in the general solid waste stream. If classified as special waste, it must be disposed of through a licensed waste management facility.

IV. Disposal of Empty Containers

Empty containers that have held this compound must also be managed properly.

Step-by-Step Procedure:

  • Decontamination: Whenever possible, decontaminate the empty container by scraping out as much of the remaining material as possible.

  • Rinsing: Do not rinse the container with water unless the rinsate can be collected and treated as hazardous waste.

  • Disposal: Dispose of the empty, uncleaned container as hazardous waste through a licensed disposal facility[1]. Puncturing or incinerating aerosol containers is not recommended[1].

Quantitative Data for Disposal

Specific quantitative data for the disposal of this compound, such as concentration limits for landfill or sewer disposal, are not broadly available and are highly dependent on the specific product formulation and local regulations. Always refer to the product's Safety Data Sheet and local environmental regulations for precise quantitative limits.

ParameterValueSource
pH (Concentrated Solution)5.9 (for K-Seal)[6]
Regulatory DisposalMust be in accordance with all local, regional, and national regulations.[1]

Experimental Protocols

The disposal procedures outlined above are based on safety data sheets and do not involve experimental protocols. For any treatment or neutralization of this compound waste, consult with a qualified chemist or your institution's EHS department to develop a specific, validated protocol.

Disposal Decision Pathway

The following diagram illustrates the general decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated is_cured Is the material fully cured? start->is_cured empty_container Empty Container start->empty_container uncured_waste Uncured Waste: Treat as Hazardous is_cured->uncured_waste No cured_waste Cured Waste: Consult Local Regulations is_cured->cured_waste Yes absorb Absorb with inert material uncured_waste->absorb check_regs Check if classified as non-hazardous solid waste cured_waste->check_regs collect Collect in a sealed, labeled container absorb->collect store Store in designated hazardous waste area collect->store licensed_disposal1 Dispose via licensed waste management facility store->licensed_disposal1 general_waste Dispose in general solid waste check_regs->general_waste Yes licensed_disposal2 Dispose via licensed waste management facility check_regs->licensed_disposal2 No decontaminate Decontaminate if possible (scrape out excess) empty_container->decontaminate dispose_container Dispose as hazardous waste decontaminate->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for K-832

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on general best practices for handling potent, non-volatile small molecule compounds in a pharmaceutical research and development laboratory. A substance-specific Safety Data Sheet (SDS) for the drug candidate K-832 (2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one) is not publicly available. Researchers must conduct a formal risk assessment and consult any available internal safety documentation before handling this substance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved N95 or higher-rated respirator. For activities with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.To prevent inhalation of airborne particles.
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.To protect eyes from splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended, especially for prolonged handling or when working with solutions.To prevent skin contact. Gloves should be changed immediately if contaminated.
Body Protection A disposable lab coat or a dedicated lab coat with long sleeves and a closed front. For larger scale operations, a disposable chemical-resistant suit may be necessary.To protect skin and clothing from contamination.
Foot Protection Closed-toe shoes.To protect feet from spills.

Experimental Protocols: Safe Handling of this compound

The following protocols outline the step-by-step procedures for safely handling this compound in a laboratory setting.

1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and then wipe it dry.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing:

    • Use a balance inside the containment hood.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the required amount of this compound using a clean spatula.

    • Close the primary container immediately after weighing.

  • Cleaning: After weighing, carefully clean the spatula and the balance with a damp wipe. Dispose of the wipe and weighing boat as hazardous waste.

2. Dissolution:

  • Solvent Addition: Add the solvent to the vessel containing the weighed this compound inside the fume hood.

  • Mixing: Use a magnetic stirrer or vortex mixer to dissolve the compound. Keep the vessel covered to the extent possible to minimize aerosol generation.

  • Transfer: If the solution needs to be transferred, use a pipette or a syringe. Avoid pouring.

3. General Handling:

  • Avoid Inhalation and Contact: Always handle this compound in a well-ventilated area and wear appropriate PPE to avoid inhalation and skin contact.[1][2][3][4][5][6][7]

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash the affected skin area.[1][2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, wipes, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment Hood) cluster_disposal Disposal cluster_cleanup Post-Handling prep_area Designate & Decontaminate Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve collect_waste Collect Solid & Liquid Hazardous Waste weigh->collect_waste Dispose of weighing paper, etc. dissolve->collect_waste dispose_container Decontaminate & Dispose of Empty Container dissolve->dispose_container decon_area Decontaminate Work Area & Equipment collect_waste->decon_area dispose_container->decon_area doff_ppe Doff PPE decon_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of a potent research compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.